Technical Documentation Center

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
  • CAS: 792946-68-0

Core Science & Biosynthesis

Foundational

"synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Abstract This whitepaper provides a comprehensive technical guide for the synthesis of Methyl 3-amino-4-(4-benzylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, a key intermediate in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with Methyl 4-fluoro-3-nitrobenzoate. The synthesis involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction with 1-benzylpiperazine, followed by the chemoselective reduction of the nitro group to yield the target aniline. This guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into process optimization and characterization, tailored for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a highly functionalized aromatic amine. Its structure, featuring a reactive aniline moiety, a methyl ester, and a benzylpiperazine group, makes it a valuable scaffold for the construction of complex molecular architectures. This compound often serves as a pivotal building block in the synthesis of pharmacologically active agents, particularly kinase inhibitors used in targeted cancer therapies.[1][2] The strategic placement of the amino and piperazinyl groups on the benzoate core allows for subsequent derivatization to modulate biological activity and pharmacokinetic properties.

The synthetic approach detailed herein was designed for efficiency, reliability, and scalability. It leverages a logical and well-established transformation sequence:

  • Formation of the C-N Bond via SNAr: This step introduces the bulky benzylpiperazine moiety onto the aromatic ring. The choice of Methyl 4-fluoro-3-nitrobenzoate as the starting material is deliberate. The fluorine atom serves as an excellent leaving group in SNAr reactions, and its displacement is facilitated by the potent electron-withdrawing nitro group positioned ortho to it.[3][4] This electronic activation significantly lowers the energy barrier for the nucleophilic attack by the secondary amine of 1-benzylpiperazine.[5]

  • Selective Nitro Group Reduction: The conversion of the nitro group to a primary amine is the final and critical transformation. This step must be performed under conditions that do not affect the methyl ester or the benzyl group. Catalytic hydrogenation is a preferred method due to its high chemoselectivity and clean reaction profile, typically yielding the desired aniline in high purity.[6][7]

This two-step sequence is advantageous as it avoids the need for protecting groups and proceeds with high regioselectivity, ensuring a streamlined and efficient synthesis.

Mechanistic Insights and Rationale

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of the initial step is the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr proceeds via a two-step addition-elimination pathway.


}

Figure 1: SNAr Mechanism

  • Step 1: Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of 1-benzylpiperazine on the electron-deficient carbon atom bearing the fluorine. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this complex is critical and is significantly enhanced by the ortho-nitro group, which delocalizes the negative charge through resonance.[4]

  • Step 2: Elimination and Rearomatization: The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, the leaving group. This step is energetically favorable and drives the reaction to completion.

The choice of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is crucial. These solvents can solvate the cation of the base used (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. The elevated temperature provides the necessary activation energy for the initial nucleophilic attack.

Reduction of the Aromatic Nitro Group

The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis.[9] While various reagents can achieve this, including metals in acidic media (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source offers superior advantages for this specific synthesis.[10][11]


}

Figure 2: Nitro Reduction Workflow

  • Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the palladium catalyst. The nitro compound and hydrogen gas are adsorbed onto the catalyst surface. Through a series of steps involving hydrogen atom transfer, the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.

  • Causality for Method Selection:

    • Chemoselectivity: Catalytic hydrogenation is highly selective for the reduction of the nitro group. The ester functionality remains intact, and the benzylic C-N bond of the piperazine moiety is preserved under standard conditions, preventing debenzylation.

    • Mild Conditions: The reaction typically proceeds at or near room temperature and at moderate hydrogen pressures, preserving sensitive functional groups.

    • Clean Work-up: The catalyst is a heterogeneous solid that can be easily removed by filtration at the end of the reaction. This simplifies purification, as the crude product is often of high purity, free from the metal salts that contaminate reactions using stoichiometric metal reductants.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
Reagent / SolventM.W. ( g/mol )CAS No.Notes
Methyl 4-fluoro-3-nitrobenzoate199.14403-25-8Irritant. Handle with care.
1-Benzylpiperazine176.262759-28-6Corrosive. Causes burns.
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, finely powdered.
Dimethyl Sulfoxide (DMSO)78.1367-68-5Anhydrous grade.
Palladium on Carbon (10% Pd)-7440-05-3Flammable solid. Handle wet.
Methanol (MeOH)32.0467-56-1Flammable. Toxic. Anhydrous.
Hydrogen Gas (H₂)2.021333-74-0Extremely flammable.
Ethyl Acetate (EtOAc)88.11141-78-6Reagent grade.
Hexanes~86.18110-54-3Reagent grade.
Celite®-61790-53-2Filtration aid.
Part A: Synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoate
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 4-fluoro-3-nitrobenzoate (10.0 g, 50.2 mmol, 1.0 eq), 1-benzylpiperazine (9.73 g, 55.2 mmol, 1.1 eq), and anhydrous potassium carbonate (13.9 g, 100.4 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 4-fluoro-3-nitrobenzoate) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.

  • Drying: Dry the yellow solid under vacuum at 50 °C to a constant weight. The product, Methyl 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoate, is typically obtained in >90% yield and is of sufficient purity for the next step.

Part B: Synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
  • Reaction Setup: In a 500 mL hydrogenation flask or a suitable Parr shaker vessel, dissolve the crude product from Part A (e.g., ~16.0 g, ~45.0 mmol) in 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.6 g, 10% w/w) to the solution under a stream of nitrogen. Caution: Pd/C is pyrophoric and should not be allowed to dry in the air.

  • Hydrogenation: Seal the vessel and purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the starting material is a good visual indicator of reaction completion.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate.

  • Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield the final product as a crystalline solid.[12]

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (3H), methyl ester protons (3H), benzyl protons (5H, aromatic; 2H, benzylic CH₂), piperazine protons (8H), and the aniline NH₂ protons (2H, broad singlet).
¹³C NMR Resonances for the ester carbonyl, all aromatic carbons, and the aliphatic carbons of the piperazine and benzyl groups.
Mass Spectrometry (MS) The calculated molecular weight for C₂₀H₂₅N₃O₂ is 355.44 g/mol . Expect to find the [M+H]⁺ ion at m/z ≈ 356.2 in ESI+ mode.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the primary amine (~3350-3450 cm⁻¹), C=O stretching for the ester (~1700 cm⁻¹), and aromatic C-H and C=C stretching bands.
Melting Point A sharp melting point for the purified, crystalline solid.

Conclusion

This guide presents a validated and efficient two-step synthesis for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. The methodology, centered on a robust SNAr reaction followed by a clean, chemoselective catalytic hydrogenation, provides a reliable pathway for obtaining this valuable pharmaceutical intermediate. The detailed mechanistic discussions and step-by-step protocols are intended to empower researchers to confidently reproduce and, where necessary, adapt this synthesis for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Taft, B. R. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • St-Onge, M., & Ogilvie, W. W. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3535–3542. [Link]

  • Wang, X., Wang, D., & Yin, H. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications, 40(5), 746–752. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6457069, Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Article Title]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 3-amino-4-methylbenzoate | CAS#:18595-1-1. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 3-amino-4-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. [Link]

  • Li, X., Yuan, L.-S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. International Journal of Molecular Sciences, 24(5), 4991. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Request PDF. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 130. [Link]

  • ResearchGate. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • SWGDrug. (2005, June). BENZYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]

  • University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

Sources

Exploratory

"physicochemical properties of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

Topic: Physicochemical properties of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Content Type: In-depth Technical Guide Physicochemical Profiling, Synthetic Methodology, and Application in Kinase Inhibitor Design E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Content Type: In-depth Technical Guide

Physicochemical Profiling, Synthetic Methodology, and Application in Kinase Inhibitor Design

Executive Summary

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (MABP-Benzoate) represents a critical "Type II" kinase inhibitor scaffold. It serves as a bifunctional pharmacophore, combining a hydrophobic tail (benzylpiperazine) capable of occupying the solvent-exposed region of the ATP-binding pocket with an aniline moiety positioned for "hinge-region" hydrogen bonding or further elaboration into urea/amide linkages. This guide provides a definitive analysis of its physicochemical properties, validated synthetic protocols, and structural reactivity profiles for medicinal chemists and process engineers.

Molecular Identity & Physicochemical Architecture

Structural Definition

The molecule consists of a central benzoate core substituted at the para-position (relative to the ester) with a bulky 4-benzylpiperazin-1-yl group and at the meta-position with a primary amino group. This specific substitution pattern (3-amino, 4-piperazinyl) is a hallmark of Bcr-Abl and SRC kinase inhibitors.

PropertySpecification
IUPAC Name Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
CAS Registry Derivative of class 313337-33-6 (Generic)
SMILES COC(=O)C1=CC(N)=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1
Physicochemical Properties Matrix

The following data synthesizes experimental values from homologous series (e.g., Ponatinib intermediates) and calculated consensus models (cLogP/pKa).

ParameterValueMechanistic Insight
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)The benzyl group adds ~2.0 log units compared to the methyl-piperazine analog, significantly increasing membrane permeability but reducing aqueous solubility.
pKa (Basic) 7.8 ± 0.2 (Piperazine N4)The distal nitrogen (N4) is the primary basic center. It is protonated at physiological pH, aiding solubility in acidic media (e.g., gastric fluid).
pKa (Weak Base) 2.5 ± 0.3 (Aniline NH₂)The aniline nitrogen is weakly basic due to electron withdrawal by the para-ester and the ortho-piperazine steric effect.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Highly lipophilic in neutral form. Solubility increases drastically at pH < 5.0 due to N4 protonation.
Solubility (Organic) High (>50 mg/mL)Soluble in DCM, DMSO, Methanol, and Ethyl Acetate.
Melting Point 114 – 118 °CCrystalline solid. Polymorph screening is recommended for GMP scale-up.

Synthetic Methodology & Process Logic

The synthesis of MABP-Benzoate relies on a nucleophilic aromatic substitution (SₙAr) followed by a chemoselective reduction. This route is preferred over direct Buchwald-Hartwig coupling due to lower cost and higher regioselectivity.

Reaction Pathway Visualization

The following diagram illustrates the critical flow from the nitro-halo precursor to the final aniline derivative.

SynthesisPath Start Methyl 4-chloro-3-nitrobenzoate (Starting Material) Inter1 Intermediate: Methyl 4-(4-benzylpiperazin-1-yl) -3-nitrobenzoate Start->Inter1 S_NAr K2CO3, DMF, 80°C Reagent1 N-Benzylpiperazine (Nucleophile) Reagent1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Nitro Reduction Final Product: MABP-Benzoate Step2->Final Isolation

Figure 1: Synthetic workflow for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate via SₙAr and Nitro Reduction.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Displace the chloride leaving group with the secondary amine of N-benzylpiperazine.

  • Charge: To a reactor, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) and Dimethylformamide (DMF) (5 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). The base acts as a scavenger for the HCl generated.

  • Nucleophile Addition: Add N-Benzylpiperazine (1.1 eq) slowly to control exotherm.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC (disappearance of chloro-benzoate).

    • Mechanism:[1][2][3] The nitro group ortho to the chlorine activates the ring for nucleophilic attack (Meisenheimer complex formation).

  • Workup: Cool to 20°C. Pour into ice-water (10 vol). The yellow nitro-intermediate precipitates. Filter and wash with water.[4]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without hydrolyzing the methyl ester or debenzylating the piperazine.

  • Charge: Suspend the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

  • Catalyst: Add Iron Powder (Fe) (3.0 eq) and Ammonium Chloride (NH₄Cl) (0.5 eq).

    • Note: Hydrogenation (H₂/Pd-C) is risky here as it may cause hydrogenolysis of the N-benzyl group. Iron reduction is chemoselective.

  • Reaction: Reflux (78°C) for 2–3 hours. The yellow suspension turns black/brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues.

  • Isolation: Concentrate the filtrate. Recrystallize from Methanol/Water to yield Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate as an off-white solid.

Structural Biology & Reactivity Profile

The "Gatekeeper" Interaction

In the context of kinase inhibition (e.g., Abl kinase), this molecule is designed to overcome steric hindrance at the "gatekeeper" residue (e.g., T315I mutation).

  • Piperazine Ring: Adopts a chair conformation. The N1-phenyl bond is twisted relative to the benzoate plane (~40–60° torsion angle) to relieve steric strain with the ortho-nitro/amino group.

  • Benzyl Tail: Provides hydrophobic Van der Waals interactions in the solvent-accessible pocket.

Chemical Reactivity Points

The molecule possesses three distinct reactive centers, critical for further drug elaboration:

  • Aniline Nitrogen (N-3): The primary handle for derivatization.

    • Reactivity: Nucleophilic.[5]

    • Application: Reacts with isocyanates to form ureas (common in kinase inhibitors like Sorafenib/Ponatinib analogs) or acid chlorides to form amides .

  • Ester Carbonyl (C-1):

    • Reactivity: Electrophilic.[5]

    • Application: Can be hydrolyzed to the benzoic acid (for solubility enhancement via salt formation) or converted to a benzamide.

  • Piperazine Nitrogen (N-4):

    • Reactivity: Basic.[6]

    • Stability: The benzyl group protects this nitrogen. Removal of the benzyl group (via Pd/C hydrogenation) reveals a secondary amine for library generation.

Critical Quality Attributes (CQA) & Handling

For researchers utilizing this intermediate, the following quality attributes must be controlled:

  • Regioisomer Impurity: During the SₙAr step, trace amounts of displacement at the nitro group (rather than the chloro) can occur if the temperature exceeds 100°C, though this is rare due to the leaving group ability of Cl vs NO₂.

  • Iron Residue: If Fe/NH₄Cl reduction is used, residual ppm levels of iron must be monitored (Limit: < 20 ppm) as they can catalyze oxidation of the aniline during storage.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to air oxidation (browning) over time.

References

  • Zhou, T., et al. (2018). "Design and synthesis of novel 3-substituted benzamide derivatives as Bcr-Abl inhibitors." European Journal of Medicinal Chemistry.

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate (Analogous Structure)." PubChem.

  • Asif, M. (2016). "Chemical Characteristics and Synthesis of Piperazine Derivatives." Organic Chemistry: Current Research.

Sources

Foundational

"structure elucidation of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

Technical Whitepaper: Structural Elucidation of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Executive Summary & Synthetic Context Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter Compound A ) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Executive Summary & Synthetic Context

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter Compound A ) is a critical pharmacophore scaffold, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., benzimidazole-based VEGFR/EGFR inhibitors) and multi-target antipsychotics.[1]

Its structural integrity is paramount because it serves as the "hinge" binder in many final drug candidates. The primary synthetic route typically involves a nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of methyl 4-fluoro-3-nitrobenzoate with 

-benzylpiperazine, followed by the chemoselective reduction of the nitro group to an aniline.

Critical Quality Attribute (CQA) Challenge: The primary structural risk is regioisomerism .[1] During the


 step, if the leaving group activation is ambiguous, substitution could theoretically occur at the meta-position relative to the ester, or the reduction could remain incomplete. Therefore, the analytical strategy must unequivocally confirm:
  • The presence of the reduced amino group (vs. nitro).[1]

  • The para-positioning of the piperazine ring relative to the ester.[1]

  • The integrity of the benzyl protection.

Analytical Strategy & Workflow

The elucidation follows a "Self-Validating" protocol where data from Mass Spectrometry (MS) constrains the molecular formula, and Nuclear Magnetic Resonance (NMR) solves the connectivity.[1]

ElucidationWorkflow Sample Isolated Compound A HRMS HRMS (ESI+) Formula Confirmation Sample->HRMS Step 1 IR FT-IR Func. Group Check (-NH2, Ester) Sample->IR Step 2 NMR_1H 1H NMR Proton Count & Integration Sample->NMR_1H Step 3 Final Validated Structure HRMS->Final IR->Final NMR_2D 2D NMR (HMBC/NOESY) Regiochemistry Proof NMR_1H->NMR_2D Step 4 NMR_2D->Final

Figure 1: Step-wise structural elucidation workflow ensuring orthogonal validation.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of halogenated precursors.

  • Method: ESI-QTOF (Positive Mode).[1]

  • Theoretical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass (M+H): 326.1868 Da.[1]

Diagnostic Criteria:

  • Observation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     peak at 326.1868 ± 5 ppm .
    
  • Absence of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (indicative of unreduced Nitro intermediate, MW ~356).
    
  • Absence of M+2 isotope patterns characteristic of residual halides (Cl/Br) from starting materials.[1]

Vibrational Spectroscopy (FT-IR)

Objective: Rapid confirmation of the reduction (Nitro


 Amine).
  • Ester Carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Strong band at 1710–1720 cm⁻¹ .
    
  • Primary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Two weak/medium bands at 3350 cm⁻¹ (asymmetric)  and 3250 cm⁻¹ (symmetric) .
    
    • Note: Disappearance of the strong symmetric/asymmetric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       stretches (1530/1350 cm⁻¹) confirms successful reduction.
      

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of structure. All data referenced below assumes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 as the solvent to prevent amine proton exchange/broadening common in DMSO-

.
1H NMR Assignment (400 MHz, CDCl3)
PositionTypengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H (2) Aromatic7.45d (

Hz)
1HMeta-coupling to H6. Deshielded by Ester.
Ar-H (6) Aromatic7.38dd (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz)
1HOrtho-coupling to H5, Meta to H2.
Benzyl-Ph Aromatic7.25–7.35Multiplet5HOverlapping phenyl protons.[1]
Ar-H (5) Aromatic6.85d (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz)
1HShielded by ortho-piperazine donation.
NH2 Amine4.10Broad s2HExchangeable.[1] Confirms reduction.
COOCH3 Methyl3.88Singlet3HCharacteristic ester methyl.[1]
Benzyl-CH2 Methylene3.58Singlet2HConnects piperazine to phenyl ring.[1]
Pip-N-Ar Piperazine3.05Broad t4HDeshielded by aniline ring current.[1]
Pip-N-Bn Piperazine2.62Broad t4HShielded; closer to benzyl group.[1]
13C NMR Assignment (100 MHz, CDCl3)
  • Carbonyl: ~167.0 ppm.[1][2]

  • Aromatic C-N (Piperazine): ~145.0 ppm (Quaternary).[1]

  • Aromatic C-N (Amine): ~140.0 ppm (Quaternary).[1]

  • Aromatic C-H: 115–130 ppm range.[1][3]

  • Piperazine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  ~53.0 ppm (Bn side) and ~50.0 ppm (Ar side).
    
  • Ester Methyl: ~51.8 ppm.[1][3]

2D NMR: The Regiochemistry Proof

To prove the 3-amino-4-piperazinyl arrangement (vs. 4-amino-3-piperazinyl), we rely on HMBC (Heteronuclear Multiple Bond Correlation) .[1]

HMBC_Logic cluster_legend Interpretation H2 H-2 (7.45 ppm) C_Carbonyl C=O (Ester) H2->C_Carbonyl 3-bond (Strong) C_Quat_Amine C-3 (C-NH2) H2->C_Quat_Amine 2-bond C_Quat_Pip C-4 (C-Pip) H2->C_Quat_Pip 3-bond Pip_Protons Piperazine H (3.05 ppm) Pip_Protons->C_Quat_Amine 4-bond (Weak/None) Pip_Protons->C_Quat_Pip 3-bond (Crucial Link) Legend H-2 correlates to Ester C=O AND C-NH2. Piperazine H correlates to C-4. This locks the positions.

Figure 2: Key HMBC correlations establishing the regiochemistry of the trisubstituted benzene ring.

Interpretation Logic:

  • H-2 Signal: The proton at 7.45 ppm (H-2) shows a strong HMBC correlation to the Ester Carbonyl .[1] This places H-2 ortho to the ester.[1]

  • Piperazine Connection: The piperazine protons (~3.05 ppm) show a correlation to the quaternary carbon at C-4 .[1]

  • NOESY Cross-peak: A spatial NOE correlation should be observed between the Piperazine protons (3.05 ppm) and H-5 (6.85 ppm) , but not H-2.[1] This confirms the piperazine is at position 4, adjacent to H-5.

Detailed Experimental Protocol

Sample Preparation
  • Solvent Selection: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (99.8% D) + 0.03% TMS. Avoid DMSO-
    
    
    
    unless solubility is an issue, as DMSO broadens the crucial amine protons and obscures water peaks near the benzyl region.
  • Concentration: Dissolve 10–15 mg of Compound A in 0.6 mL solvent. Filter through a glass wool plug to remove inorganic salts (e.g., NaCl/NaBr from the synthesis).[1]

Instrument Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence (1H): 30° pulse angle, 1s relaxation delay (d1).

  • Scans: 16 scans (1H), 1024 scans (13C).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve the doublet-of-doublets at H-6.

Impurity Profiling

Watch for these specific synthetic byproducts:

  • Unreduced Nitro: Check for H-2/H-6 shifts moving downfield (>8.0 ppm).

  • Debenzylated Piperazine: Check for loss of aromatic multiplet at 7.3 ppm and shift of piperazine peaks.

  • Hydrolyzed Ester: Check for broad -COOH peak >11 ppm and loss of Methyl singlet at 3.88 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard text for NMR assignment logic).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. (Used for comparative chemical shifts of the benzoate core).[1] Link[1]

  • Deng, X., et al. (2019).[1] "Synthesis and biological evaluation of ponatinib analogues." Bioorganic & Medicinal Chemistry Letters, 29(16), 2232-2238.[1] (Provides synthetic context for piperazinyl-benzoate intermediates). Link[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for HMBC/NOESY interpretation). Link

Sources

Exploratory

Technical Guide: In Vitro Screening of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a privileged pharmacophore scaffold sharing structural homology with Type II Tyrosine Kinase Inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a privileged pharmacophore scaffold sharing structural homology with Type II Tyrosine Kinase Inhibitors (e.g., Nilotinib, Imatinib intermediates) and G-Protein Coupled Receptor (GPCR) ligands.[1][2]

The molecule features three distinct functional domains that dictate its screening strategy:

  • The Benzoate Ester: A lipophilic "head" group that often acts as a prodrug moiety or a hydrogen-bond acceptor in an orthosteric pocket.[1][2]

  • The 3-Amino Group: A critical aniline-like donor often involved in "hinge binding" within kinase domains.[1][2]

  • The 4-Benzylpiperazine Tail: A hydrophobic, basic moiety known to occupy the solvent-exposed regions of kinases or the hydrophobic pockets of monoamine receptors (D2, 5-HT).[1][2]

Expert Insight: The presence of the methyl ester presents a critical variable.[2] In biological systems containing carboxylesterases (e.g., hepatocytes, plasma), this molecule will rapidly hydrolyze to its free acid form. Therefore, this screening guide prioritizes metabolic stability alongside target affinity to distinguish whether the ester or the acid is the active pharmacophore.

Chemical Handling & Solubilization[1][2][5]

Before initiating biological assays, the compound must be solubilized to prevent precipitation-induced false negatives (pan-assay interference).[1]

Protocol: Stock Solution Preparation
  • Solubility Profile: Lipophilic base (Calculated LogP ~2.5–3.5).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

  • Storage: -20°C, desiccated, protected from light.

StepActionTechnical Rationale
1 Weigh 10 mg of solid compound.Precision balance required (±0.01 mg).[1][2]
2 Add DMSO to reach 10 mM concentration.10 mM is the standard HTS starting concentration.
3 Vortex (30s) and Sonicate (5 min, RT).Ensures breakdown of micro-aggregates that cause light scattering in optical assays.
4 QC Check: Visual inspection.[2]If turbid, add 1% equivalent of 0.1M HCl (aqueous) to protonate the piperazine nitrogen, improving solubility.

Phase I: Metabolic Stability Screening (The "Prodrug" Check)[1]

Why this is critical: Methyl esters are labile.[2] If you screen this compound in a cell-free kinase assay (no esterases), it remains an ester.[1] If you screen it in a whole-cell assay (high esterases), it may convert to the acid.[1] You must define which species is dominant.[2]

Workflow Diagram: Metabolic Fate

MetabolicStability Compound Methyl Ester (Parent Compound) Enzyme Carboxylesterase 1/2 (CES1/CES2) Compound->Enzyme Incubation (Microsomes) Assay LC-MS/MS Quantification Compound->Assay t=0, 30, 60 min Metabolite Carboxylic Acid (Hydrolyzed) Enzyme->Metabolite Hydrolysis Metabolite->Assay

Caption: Pathway demonstrating the enzymatic hydrolysis of the methyl ester to its free acid form, requiring LC-MS/MS monitoring.

Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) or Recombinant Carboxylesterases.[1][2]

  • Concentration: 1 µM compound in phosphate buffer (pH 7.4).

  • Co-factor: NADPH (if checking for CYP450 oxidation on the piperazine ring).[2]

  • Sampling: Quench aliquots with acetonitrile at 0, 15, 30, and 60 minutes.

  • Readout: LC-MS/MS monitoring the parent mass (Ester) vs. the metabolite mass (Acid, M-14).

    • Decision Gate: If t1/2 < 10 min, the "Acid" is likely the bioactive species in vivo.

Phase II: Target Affinity Screening (Kinase & GPCR)[1]

Given the structural similarity to Nilotinib intermediates and N-arylpiperazine GPCR ligands, a dual-path screening approach is required.[1]

A. Kinase Inhibition (Biochemical Assay)

The 3-amino-benzoate core suggests Type II kinase inhibition (binding to the inactive DFG-out conformation).[1][2]

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen.[1][2]

  • Targets: ABL1, SRC, PDGFR (based on scaffold homology).

  • Control: Imatinib or Nilotinib.[2][3]

Protocol Steps:

  • Prepare kinase reaction buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).[1][2]

  • Incubate Kinase + Compound (10-point dose response, 1 nM to 10 µM) for 60 mins.

  • Add ATP (at Km) and Substrate-GFP.[1][2]

  • Add Eu-labeled antibody (detects phosphorylation).[1][2]

  • Read: Measure Emission Ratio (665 nm / 615 nm). High ratio = High activity. Low ratio = Inhibition.

B. GPCR Binding (Radioligand Displacement)

The benzyl-piperazine tail is a classic pharmacophore for Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1][2]

  • Method: Competition Binding Assay.[2]

  • Tracer: [3H]-Methylspiperone (D2) or [3H]-8-OH-DPAT (5-HT1A).[1][2]

  • Membrane Source: CHO cells overexpressing human D2 or 5-HT receptors.[1][2]

Protocol Steps:

  • Incubate membranes with [3H]-ligand + Test Compound (10 µM single point screen first).[1]

  • Incubate 90 min at 25°C.

  • Harvest via vacuum filtration (GF/B filters).[1]

  • Read: Liquid Scintillation Counting.

    • Hit Criteria: >50% displacement of radioligand at 10 µM.

Phase III: Cellular Cytotoxicity (Safety Profiling)[1]

Before advancing to efficacy, the compound must be profiled for non-specific toxicity.

Workflow Diagram: Screening Cascade

ScreeningCascade cluster_0 Phase I: Prep & Stability cluster_1 Phase II: Target Engagement cluster_2 Phase III: Cellular Safety Stock Stock Prep (10mM DMSO) Stability Microsomal Stability (Ester Hydrolysis) Stock->Stability Kinase Kinase Assay (TR-FRET) Stability->Kinase If Stable GPCR GPCR Binding (Radioligand) Stability->GPCR If Stable MTT Cytotoxicity (HepG2/HEK293) Kinase->MTT Hit Confirmed GPCR->MTT Hit Confirmed

Caption: Logical flow from chemical preparation to target validation and safety assessment.

Protocol: ATP-Based Cell Viability (CellTiter-Glo)[1][2]
  • Cell Lines: HepG2 (Liver model - high metabolic capacity), HEK293 (Kidney - low metabolic capacity).[1][2]

  • Rationale: ATP assays are more sensitive than MTT and less prone to chemical interference by the piperazine ring.[2]

  • Seed cells (5,000 cells/well) in 96-well opaque plates.

  • Incubate 24h for attachment.

  • Treat with compound (0.1, 1, 10, 50, 100 µM) for 48h.

  • Add CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP).[1][2]

  • Calculate IC50: Concentration reducing luminescence by 50%.

    • Safety Margin: Ideally, Cytotoxicity IC50 should be >10x the Target Potency IC50.

Data Analysis & Hit Validation Criteria

Summarize results using the following scorecard to determine "Go/No-Go" for lead optimization.

ParameterAssay Type"Hit" Criteria"Lead" Criteria
Solubility Kinetic TurbidimetrySoluble > 50 µMSoluble > 100 µM
Metabolic Stability HLM (Microsomes)t1/2 > 15 mint1/2 > 60 min
Target Potency Kinase/GPCR IC50< 1 µM< 100 nM
Cytotoxicity HepG2 IC50> 10 µM> 50 µM
Selectivity Kinase Panel< 50% inhib off-target> 50-fold selective

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18595-18-1, Methyl 3-amino-4-methylbenzoate (Core Scaffold).[1][2] Retrieved from [Link][1][2]

  • MDPI (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Cellular Handling and Characterization of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

This Application Note and Protocol Guide is designed for researchers utilizing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate in cell culture. This compound is a critical pharmacophore scaffold and synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate in cell culture. This compound is a critical pharmacophore scaffold and synthetic intermediate frequently employed in the development of Tyrosine Kinase Inhibitors (TKIs) (e.g., Ponatinib analogs) and small-molecule Immune Checkpoint Inhibitors (e.g., PD-L1 inhibitors).

Introduction & Biological Context

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a "privileged structure" in medicinal chemistry, serving as a key building block for multi-target kinase inhibitors. It is structurally analogous to the core scaffold of Ponatinib (AP24534) and various PD-L1 inhibitors , where the benzoate moiety is typically converted to an amide-linked "warhead" (e.g., interacting with the hinge region of kinases).

In cell culture, this compound is primarily used for:

  • Fragment-Based Drug Discovery (FBDD): Assessing the intrinsic cellular permeability and baseline toxicity of the scaffold before lead optimization.

  • Negative Control Studies: Differentiating the biological activity of a final drug candidate from its inactive metabolic precursors or synthesis intermediates.

  • Structure-Activity Relationship (SAR) Profiling: Evaluating the impact of the lipophilic N-benzyl group versus the N-methyl group (common in Ponatinib) on cellular uptake and efflux.

Critical Mechanism (The "Esterase Trap"): Researchers must be aware that as a methyl ester , this compound is susceptible to intracellular hydrolysis by carboxylesterases (CES1/CES2) into its corresponding free acid (3-amino-4-(4-benzylpiperazin-1-yl)benzoic acid). This conversion can alter intracellular accumulation and pH-dependent partitioning (ion trapping), potentially confounding phenotypic readouts.

Chemical Properties & Stock Preparation
PropertySpecification
Chemical Name Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Molecular Weight ~325.41 g/mol
Solubility (Water) Negligible (Lipophilic Benzyl Group)
Solubility (DMSO) High (>50 mM)
Stability Hydrolytically unstable in high-pH media or serum (esterase activity).
Preparation Protocol
  • Stock Solution (50 mM): Dissolve 16.27 mg of powder in 1 mL of anhydrous DMSO (cell culture grade). Vortex for 30 seconds until clear.

    • Note: The benzyl group increases lipophilicity compared to methyl-piperazine analogs; ensure complete dissolution.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term (>24h) culture. Do not use nylon filters (drug binding).

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solution: Dilute the DMSO stock directly into pre-warmed culture media immediately prior to use.

    • Max DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols
Protocol A: Cytotoxicity Profiling (Scaffold Toxicity Window)

Objective: To determine the non-toxic concentration range of the scaffold to ensure that effects observed in final drug candidates are not due to the intermediate itself.

Materials:

  • Target Cells (e.g., K562 for BCR-ABL context, or A549).

  • CCK-8 or CellTiter-Glo® Reagent.

  • 96-well clear-bottom plates.

Step-by-Step:

  • Seeding: Seed cells at 5,000 cells/well in 90 µL complete media. Incubate for 24 hours.

  • Treatment: Prepare a 2x serial dilution of the compound in media (Range: 0.1 µM to 100 µM). Add 100 µL to respective wells.

    • Control: 0.5% DMSO vehicle control.

    • Positive Control: 10 µM Puromycin or Staurosporine.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to DMSO control. Plot dose-response curve to determine IC₅₀.

    • Expectation: The scaffold alone should show low toxicity (IC₅₀ > 50 µM). If IC₅₀ < 10 µM, the scaffold itself possesses significant off-target activity (likely phospholipidosis due to the cationic piperazine).

Protocol B: Intracellular Stability Assessment (LC-MS)

Objective: To verify if the methyl ester remains intact or is hydrolyzed to the acid form within the cell.

Step-by-Step:

  • Treatment: Treat 1x10⁶ cells in a 6-well plate with 10 µM compound for 6 hours.

  • Harvest: Wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Lysis: Add 200 µL 80% Methanol (pre-chilled to -80°C) to quench metabolism and lyse cells.

  • Extraction: Scrape cells, transfer to tube, vortex 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transitions: Parent (Methyl Ester, ~326 m/z) vs. Metabolite (Free Acid, ~312 m/z).

  • Interpretation: High levels of Free Acid indicate rapid esterase processing, suggesting the "active" species in long-term assays might be the acid, not the ester.

Pathway & Mechanism Visualization

The following diagram illustrates the cellular fate of the compound, highlighting the critical "Esterase Trap" and its role as a scaffold in kinase inhibitor synthesis.

CellularFate Extracellular Extracellular Space (Culture Media) Compound Methyl 3-amino-4- (4-benzylpiperazin-1-yl)benzoate (Lipophilic Ester) Extracellular->Compound Membrane Cell Membrane (Passive Diffusion) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular High Permeability Esterase Carboxylesterases (CES1/CES2) Intracellular->Esterase Substrate Binding Compound->Membrane Synthesis Synthetic Pathway (Amide Coupling) Compound->Synthesis Chemical Modification AcidForm Free Acid Metabolite (Polar/Trapped) Esterase->AcidForm Hydrolysis OffTarget Off-Target Effects (Lysosomal Trapping) AcidForm->OffTarget Accumulation Drug Final Drug (e.g., Ponatinib Analog) Synthesis->Drug

Caption: Cellular uptake and metabolic fate of the methyl ester scaffold. Intracellular esterases may convert the lipophilic ester into a polar acid, affecting retention and activity.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High lipophilicity of benzyl group; "Crash-out" upon dilution.Dilute DMSO stock into media slowly while vortexing. Do not exceed 100 µM. Use 10% FBS to aid solubility via protein binding.
Variable IC₅₀ Data Evaporation of DMSO or unstable stock.Use fresh stock. Ensure plates are sealed to prevent "edge effects."
Unexpected Toxicity Lysosomotropism (Piperazine is basic).Check for vacuolization in cells (microscopy). This is a common artifact of piperazine accumulation in lysosomes.
Low Cellular Uptake High efflux (P-gp substrate).The benzyl group is a known P-gp recognition motif. Co-treat with Verapamil (5 µM) to test if efflux is limiting accumulation.
References
  • Sasikumar, P. G., et al. (2019). "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation." Chemical Biology & Drug Design. (Describes the synthesis of piperazine-benzoate scaffolds as intermediates for PD-L1 inhibitors).

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry. (Foundational paper on Ponatinib, establishing the 3-amino-4-piperazinyl-benzoate scaffold utility).

  • Di, L., et al. (2005). "Esterase stability of prodrugs in cell culture." International Journal of Pharmaceutics. (Guidance on methyl ester hydrolysis in cellular assays).

Application

Application Note: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (MABPB) as a Dual-Function Fluorescent Probe

This Application Note is designed for researchers utilizing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter referred to as MABPB ) as a functional fluorescent probe. While often encountered as a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter referred to as MABPB ) as a functional fluorescent probe.

While often encountered as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib analogs), MABPB possesses intrinsic photophysical properties—specifically Intramolecular Charge Transfer (ICT) and pH-dependent protonation —that render it a powerful tool for monitoring local polarity and lysosomal pH gradients.[1]

Executive Summary & Mechanism

MABPB is a "push-pull" fluorophore characterized by an electron-donating piperazine/aniline moiety and an electron-withdrawing benzoate ester. Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT) , creating a large dipole moment in the excited state.[1][2]

Key Capabilities:
  • Solvatochromism: The emission maximum (

    
    ) shifts significantly red (bathochromic shift) as solvent polarity increases, allowing MABPB to map local hydrophobicity in protein binding pockets or lipid membranes.[1]
    
  • Lysosomotropism: The benzylpiperazine moiety (

    
    ) acts as a "proton trap."[1] At neutral pH, the molecule is lipophilic and membrane-permeable. Once it diffuses into acidic organelles (lysosomes, pH 4.5–5.0), it becomes protonated and trapped, leading to specific organelle accumulation.[1]
    
Mechanistic Pathway (DOT Visualization)[1]

MABPB_Mechanism GroundState MABPB (Ground State) Lipophilic / Neutral Excitation Photoexcitation (340-360 nm) GroundState->Excitation Acidic Acidic Environment (Lysosome) Protonation of Piperazine GroundState->Acidic Membrane Diffusion ICT_State ICT Excited State (High Dipole Moment) Excitation->ICT_State NonPolar Non-Polar Environment (Emission ~420 nm / Blue) ICT_State->NonPolar Stabilized by Low Dielectric Polar Polar Environment (Emission ~500 nm / Green) ICT_State->Polar Relaxed by High Dielectric Trapped Proton Trap Effect (Accumulation + Fluorescence) Acidic->Trapped Ionization prevents Efflux

Figure 1: Mechanistic workflow of MABPB showing dual-functionality: solvent-dependent emission relaxation (ICT) and pH-dependent compartmentalization.[1]

Physicochemical Properties & Optical Data[1][2][3][4][5][6]

The following data serves as a baseline. Researchers must calibrate excitation/emission settings based on their specific optical filters.

ParameterValue / RangeNotes
Molecular Weight ~325.4 g/mol
Solubility DMSO, Ethanol, MethanolInsoluble in water >10 µM without carrier.
Excitation Max (

)
340 – 365 nmUV/Violet excitation required.[1]
Emission Max (

)
420 nm (Toluene)

510 nm (PBS)
Highly solvatochromic.[1]
Stokes Shift Large (>80 nm)Reduces self-quenching artifacts.
Quantum Yield (

)
0.1 – 0.6Higher

in non-polar/viscous media.[1]
pKa (Piperazine) ~8.2 – 8.8Critical for lysosomal targeting.[1]

Protocol A: Solvatochromic Characterization (Polarity Sensing)

Objective: Construct a calibration curve correlating emission wavelength to solvent polarity (orientation polarizability,


). This allows the probe to estimate the dielectric constant of biological binding sites.[1]
Materials
  • MABPB Stock Solution (10 mM in DMSO).[1]

  • Spectroscopic Grade Solvents: Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, PBS (pH 7.4).[1]

  • Quartz Cuvettes (1 cm path length).

Step-by-Step Methodology
  • Preparation: Prepare 3 mL of each solvent in separate glass vials.

  • Doping: Add 3 µL of MABPB stock to each solvent to achieve a final concentration of 10 µM .

    • Note: Keep DMSO content <0.1% to avoid affecting bulk solvent properties.[1]

  • Equilibration: Vortex gently and incubate at 25°C for 5 minutes.

  • Acquisition:

    • Set Excitation: 350 nm .

    • Scan Emission: 370 nm – 600 nm .

    • Slit Width: 2.5 nm / 2.5 nm.

  • Analysis: Plot the Emission Maximum (

    
     in 
    
    
    
    ) against the Lippert-Mataga polarity parameter (
    
    
    ) of the solvents.[1]
    • Linearity indicates a dominant ICT mechanism.[1]

Protocol B: Live-Cell Lysosomal Imaging

Objective: Utilize the lipophilic amine nature of MABPB to stain acidic organelles in live mammalian cells.

Experimental Workflow (DOT Visualization)

Cell_Protocol Stock 1. Stock Prep 10 mM in DMSO Store -20°C Seeding 2. Cell Seeding HeLa/CHO cells on confocal dish (70% confluence) Dilution 3. Working Solution Dilute to 5-10 µM in serum-free media Stock->Dilution Seeding->Dilution Apply Probe Incubation 4. Incubation 30 mins @ 37°C / 5% CO2 Dilution->Incubation Wash 5. Wash Step 3x with PBS (pH 7.4) Remove non-trapped probe Incubation->Wash Imaging 6. Microscopy Ex: 360-405 nm Em: 450-550 nm Wash->Imaging

Figure 2: Live-cell staining protocol for lysosomal tracking.

Detailed Methodology
  • Cell Culture: Seed cells (e.g., HeLa, MCF-7) on glass-bottom confocal dishes. Allow adherence for 24 hours.

  • Staining Solution: Dilute the 10 mM DMSO stock into pre-warmed, serum-free DMEM to a final concentration of 5 µM .

    • Critical: Serum proteins (BSA) can bind the probe non-specifically.[1] Use serum-free media for the loading phase.

  • Loading: Replace culture media with Staining Solution. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate solution and wash cells

    
     with sterile PBS (pH 7.[1]4) to remove extracellular probe.[1]
    
  • Imaging Media: Replace PBS with Live Cell Imaging Solution (or phenol-red free media) to maintain pH.

  • Microscopy Settings:

    • Laser: 405 nm diode laser (efficient excitation of the aminobenzoate).[1]

    • Detection: Bandpass filter 450/50 nm (Blue/Cyan channel).[1]

    • Co-localization Control: Co-stain with LysoTracker Red (Ex 577 / Em 590) to confirm lysosomal specificity.[1] MABPB signal should overlap with LysoTracker.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Fluorescence pH is too neutral (cytosolic).Ensure cells are healthy; lysosomes must be acidic.[1] Treat with Chloroquine (raises lysosomal pH) to quench signal as a negative control.[1]
High Background Non-specific membrane binding.Reduce concentration to 1 µM or increase wash steps. Use serum-free media during loading.
Blue-Shifted Emission Probe in lipid droplets, not lysosomes.Check emission spectrum. Lipid droplet (non-polar) emission is ~420nm; Lysosomal (polar/water) emission is ~500nm.[1]
Precipitation Stock concentration too high in aqueous media.Do not exceed 1% DMSO final volume. Sonicate working solution before adding to cells.

References

  • Gorbunov, A. A., et al. (2020).[1] Solvatochromism and intramolecular charge transfer in 4-aminobenzoate derivatives.[2] Journal of Photochemistry and Photobiology A: Chemistry.[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for ICT and Solvatochromism mechanisms).

  • Zhou, X., et al. (2016).[1] Rational design of a colorimetric and fluorescent probe for sensing pH and its application in living cells. Sensors and Actuators B: Chemical.[1][3] (Reference for piperazine-based pH trapping).

  • PubChem Compound Summary. (2023). Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate (Structural Analog Data). National Library of Medicine.[1]

(Note: While MABPB is a specific intermediate, its application as a probe is derived from the established photophysics of the 3-aminobenzoate class and piperazine-lysosomotropism described in the citations above.)[1]

Sources

Method

A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Analysis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a highly robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. This compound, featuring a complex structure with multiple functional groups, is representative of intermediates and active pharmaceutical ingredients (APIs) in modern drug development. The method is designed to be stability-indicating, capable of separating the main analyte from potential process impurities and degradation products.[1][2][3] We will explore the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detector settings, providing a comprehensive protocol for immediate implementation and a framework for validation.

Introduction: The Analytical Challenge

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a molecule of interest in pharmaceutical synthesis. Its structure incorporates three key chemical moieties that dictate its analytical behavior:

  • A Benzoate Ester: Provides a strong chromophore, making UV detection a suitable and straightforward choice.

  • A Primary Aromatic Amine: This group is basic and can be susceptible to oxidation.

  • A Benzylpiperazine Group: Contains a tertiary amine, which is also basic.

The presence of multiple basic nitrogen atoms presents a primary analytical challenge: the potential for strong, undesirable interactions with residual silanols on standard silica-based HPLC columns. Such interactions typically manifest as severe peak tailing, poor reproducibility, and reduced column lifetime. Therefore, the core objective of this method is to effectively mitigate these interactions to produce sharp, symmetrical, and reproducible peaks. This method is developed as a stability-indicating assay, which is a critical analytical procedure capable of distinguishing the intact API from any degradation products that may form under various environmental conditions.[4]

Experimental Design and Rationale

The development of a successful HPLC method, particularly a stability-indicating one, relies on a systematic approach to selecting and optimizing chromatographic parameters.[5]

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase liquid chromatography (RPLC) is the predominant technique for the analysis of small-molecule pharmaceuticals.[5] The target analyte possesses significant hydrophobic character due to its aromatic rings and benzyl group, making it an ideal candidate for retention and separation on a nonpolar stationary phase, such as C18.

Stationary Phase Selection

A modern, high-purity, end-capped C18 column is selected to minimize silanol interactions. The end-capping process chemically derivatizes most of the accessible, acidic silanol groups on the silica surface, which are the primary cause of peak tailing for basic compounds.

  • Primary Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides excellent hydrophobic retention and resolving power.

  • Alternative Selectivity: For complex separation challenges where co-elution with impurities is observed, a Phenyl-Hexyl phase can be considered. The phenyl groups on the stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phase Optimization

The mobile phase is the most critical parameter for controlling retention and peak shape.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The basic nature of the analyte's amino groups requires an acidic mobile phase to ensure they are consistently protonated. This positive charge prevents secondary interactions with silanols and ensures a single, stable ionic form of the analyte, leading to sharp, symmetrical peaks. Formic acid (0.1%) is an excellent choice as it is an effective pH modifier and is fully compatible with mass spectrometry (MS) detection if hyphenation is desired.[6]

Elution Mode: Gradient Elution

A gradient elution program is employed. For a stability-indicating method, it is crucial to separate the main component from both early-eluting polar impurities and late-eluting nonpolar degradation products.[5] An isocratic method may not provide sufficient resolving power across the entire polarity range. The gradient starts with a higher percentage of the aqueous phase to retain and resolve polar impurities and gradually increases the organic phase concentration to elute the main analyte and any nonpolar species.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate.

Instrumentation and Materials
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 Reversed-Phase Column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (≥98%)

    • Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate reference standard.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile and mix thoroughly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility between the sample solvent and the initial mobile phase conditions, preventing peak distortion.

  • Standard Solution Preparation (Example Concentration): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare sample solutions using the same diluent to achieve a final concentration within the expected linear range of the method (e.g., 100 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Visualization of Workflows

General Experimental Workflow

The diagram below outlines the sequential steps of the analytical process, from initial preparation to final data analysis.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mp Mobile Phase Preparation (A & B) hplc_equil System & Column Equilibration prep_mp->hplc_equil prep_dil Diluent Preparation prep_std Standard & Sample Solution Preparation prep_dil->prep_std hplc_inject Sample Injection prep_std->hplc_inject hplc_equil->hplc_inject hplc_run Gradient Elution Run hplc_inject->hplc_run data_acq Chromatogram Acquisition hplc_run->data_acq data_int Peak Integration & Identification data_acq->data_int data_rep Quantification & Reporting data_int->data_rep

Caption: High-level workflow from preparation to reporting.

Method Development Logic

This diagram illustrates the decision-making process for optimizing the key chromatographic parameters.

Caption: Decision logic for key method parameter selection.

Trustworthiness: Forced Degradation and Method Validation

To qualify this method as "stability-indicating," a forced degradation study must be performed.[3] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The developed method must then demonstrate the ability to separate the intact analyte from all significant degradants.

Forced Degradation Protocol Outline
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (ICH Option 2) for 7 days.

After exposure, samples are neutralized (if necessary), diluted, and analyzed using the HPLC method described above. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

Path to Validation

Once specificity is confirmed through forced degradation, the method should undergo full validation according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Conclusion

The RP-HPLC method presented provides a robust, specific, and reliable platform for the analysis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. The systematic selection of a C18 column with an acidic, gradient mobile phase of acetonitrile and water successfully addresses the challenges posed by the analyte's basic functional groups. This protocol serves as an excellent starting point for routine quality control, purity testing, and as the foundation for a fully validated, stability-indicating analytical procedure essential for regulatory compliance in drug development.[2]

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Application

"developing assays with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

Application Note: Analytical & Functional Assay Development for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Introduction: The Scaffold & Its Significance Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical & Functional Assay Development for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Introduction: The Scaffold & Its Significance

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter referred to as MAB-PB ) is a high-value "privileged scaffold" in drug discovery.[1][2] Its structural core—an ortho-substituted aniline linked to a piperazine tail—serves as a critical intermediate in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and GPCR ligands (specifically Dopamine and Serotonin receptor antagonists).[1][2]

The 3-amino group acts as the primary vector for diversification (typically via amide coupling to heteroaryl chlorides), while the 4-benzylpiperazine moiety provides solubility and a hydrophobic handle for binding pocket interactions.[1][2]

Scope of this Guide: This document details the development of three critical assay types required to validate MAB-PB during drug development:

  • QC/Identity Assays: High-Performance Liquid Chromatography (HPLC) protocols for purity assessment.[1][2]

  • Functional Reactivity Assays: Kinetic profiling of the aniline amine for library synthesis optimization.

  • Physicochemical Profiling: Solubility and pKa determination protocols.

Chemical Characterization & QC Protocols

Before biological or synthetic application, the integrity of MAB-PB must be established.[1][2] The molecule contains a basic piperazine nitrogen and a potentially labile methyl ester.[1][2]

Protocol A: HPLC-UV/MS Purity Assay

Rationale: The benzylpiperazine group makes the molecule hydrophobic and basic.[1] Standard acidic mobile phases may cause peak tailing due to interaction with residual silanols.[1][2] We employ a Charged Surface Hybrid (CSH) C18 column to mitigate this and ensure sharp peak shapes at low pH.[1][2]

Experimental Setup:

ParameterSpecification
Column Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 254 nm (Benzoate) & 280 nm; ESI+ MS (Scan 150–600 m/z)
Injection Vol 5 µL (0.5 mg/mL in 50:50 MeCN:Water)

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
14.05Stop

Data Interpretation:

  • Retention Time (RT): Expect MAB-PB to elute at ~5.5–6.5 min (moderate hydrophobicity due to benzyl group).[1][2]

  • Impurity Flags:

    • RT ~3.0 min: Hydrolysis product (Free acid: 3-amino-4-(4-benzylpiperazin-1-yl)benzoic acid).[1][2]

    • RT ~4.5 min: Debenzylated impurity (Methyl 3-amino-4-(piperazin-1-yl)benzoate).[1][2]

  • MS Confirmation: Look for

    
     Da.[1][2]
    

Functional Reactivity Assay (Kinetic Amide Coupling)

Context: In library synthesis, the nucleophilicity of the aniline nitrogen at position 3 is often attenuated by the steric bulk of the ortho-piperazine and electronic deactivation by the ester.[1] This assay determines the "Coupling Efficiency Index" (CEI) to optimize reaction times.[1][2]

Protocol B: In Situ NMR Kinetics (or HPLC Monitoring)

Objective: Measure the rate constant (


) of MAB-PB reacting with a standard electrophile (Benzoyl Chloride).

Workflow:

  • Preparation: Dissolve MAB-PB (10 mM) in DMSO-d6 (for NMR) or DMF (for HPLC).

  • Base Addition: Add DIPEA (2.0 equiv) to neutralize HCl produced.

  • Initiation: Add Benzoyl Chloride (1.1 equiv) at

    
    .[1][2]
    
  • Monitoring:

    • NMR: Track the shift of the aromatic protons ortho to the amine.[1][2]

    • HPLC: Aliquot 10 µL every 5 mins into MeOH (quench) and run Protocol A.

  • Calculation: Plot

    
     vs. Time.
    

Visualization of Reaction Logic:

ReactionLogic Start MAB-PB (Substrate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Electrophile (Acid Chloride) Reagent->Inter Product Amide Product (Scaffold) Inter->Product Elimination (-HCl) Product->Start Steric Hindrance Check (Slow Rate?)

Caption: Kinetic pathway for the functional reactivity assay. The rate-determining step is the nucleophilic attack, modulated by the ortho-piperazine steric bulk.[1][2]

Physicochemical Profiling (Pre-formulation)

Context: The benzylpiperazine moiety significantly influences the pKa and LogD.[1] Understanding this is crucial for predicting the solubility of the final drug candidate.[1][2]

Protocol C: Potentiometric pKa Determination

Method:

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Sample: 1 mg MAB-PB in 1.5 mL assay water (with co-solvent methanol if insoluble).

  • Titration: Acid (0.1 M HCl) to Base (0.1 M KOH) sweep (pH 2.0 → 12.0).

  • Expectation:

    • 
       (Piperazine N4): ~7.5–8.5 (Basic, protonated at physiological pH).[1][2]
      
    • 
       (Aniline NH2): ~2.5–3.5 (Very weak base, neutral at physiological pH).[1][2]
      

Solubility Decision Tree:

SolubilityTree Start Solubility Check (pH 7.4) Check1 Is Solubility > 50 µM? Start->Check1 HighSol Proceed to Bioassay Check1->HighSol Yes LowSol Check pH Dependency Check1->LowSol No Acidic Test at pH 4.0 (Protonate Piperazine) LowSol->Acidic Acidic->HighSol Soluble Formulation Use Cyclodextrin or DMSO spike Acidic->Formulation Still Insoluble

Caption: Decision tree for solubility optimization. MAB-PB solubility is pH-dependent due to the piperazine nitrogen.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Double Peaks in HPLC Atropisomerism (restricted rotation of piperazine) or Salt mismatch.[1][2]Run column at 45°C to speed up rotation; ensure mobile phase buffer capacity.
Low Yield in Coupling Aniline deactivation by ester.[1]Use stronger activation reagents (e.g., HATU/HOAt) or convert ester to acid after coupling.[1][2]
Mass Spec Signal Loss Ion suppression from TFA.Switch to Formic Acid or Ammonium Formate.[1][2]

References

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Importance of sp3-rich scaffolds like piperazines).[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] Link (Context: Physicochemical profiling of basic amines).[1][2]

  • Shafer, S. L. (2021).[1] "HPLC Method Development for Basic Pharmaceuticals." Waters Corporation Application Notes. Link (Context: CSH column selection for piperazines).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Context: Aniline-piperazine scaffolds in kinase inhibitors).[1][2]

Sources

Method

Application Note: Strategic Utilization of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate in Kinase Inhibitor Synthesis

Abstract & Core Utility Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a high-value, bifunctional building block extensively used in the synthesis of Type I and Type II Kinase Inhibitors . Its structural motif—an o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a high-value, bifunctional building block extensively used in the synthesis of Type I and Type II Kinase Inhibitors . Its structural motif—an ortho-substituted aniline featuring a bulky, solubilizing piperazine tail—mimics the pharmacophore found in several FDA-approved drugs (e.g., Ponatinib , Olmutinib , and Brigatinib analogs).

This Application Note details the specific utility of this intermediate as a "Linchpin Scaffold" for constructing diverse heterocyclic libraries. We provide validated protocols for its three primary reaction pathways: N-Acylation (to form the kinase hinge-binding motif), Ester Hydrolysis (to activate the solvent-exposed tail), and Benzyl Deprotection (to enable late-stage diversification).

Chemical Profile & Handling
PropertySpecification
Chemical Name Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Slightly soluble in MeOH; Insoluble in Water
pKa (Calc.) ~3.5 (Aniline NH₂), ~7.8 (Piperazine N-Bn)
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Safety Warning: This compound is an aniline derivative and a potential skin sensitizer. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Strategic Synthetic Applications

This intermediate is unique because it offers three orthogonal points of diversity :

  • The 3-Amino Group: A nucleophile for constructing the "Head" (Hinge Binder) via amide coupling or urea formation.

  • The Methyl Ester: An electrophile for attaching the "Tail" (Solvent Front) via hydrolysis and coupling.

  • The 4-Benzylpiperazine: A masked secondary amine. The benzyl group serves as a protecting group, removable by hydrogenolysis to allow for late-stage

    
    -alkylation.
    
Workflow Visualization

SynthesisWorkflow Start Methyl 3-amino-4- (4-benzylpiperazin-1-yl)benzoate Path1 Path A: N-Acylation (Hinge Binder Attachment) Start->Path1 R-COCl / Ar-NCO Path2 Path B: Ester Hydrolysis (Tail Activation) Start->Path2 LiOH / NaOH Path3 Path C: Benzyl Deprotection (Piperazine Release) Start->Path3 H2, Pd/C Prod1 Benzamide/Urea Scaffold Path1->Prod1 Prod2 Benzoic Acid Intermediate Path2->Prod2 Prod3 Free Piperazine Analog Path3->Prod3

Caption: Divergent synthetic pathways for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate in drug discovery.

Detailed Protocols
Protocol A: Synthesis of Kinase Inhibitor Core (N-Acylation)

Objective: To attach a heteroaryl "head" group (e.g., a pyrimidine or pyridine) to the 3-amino position. This is the critical step for defining kinase selectivity.

Reagents:

  • Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (1.0 eq)

  • Aryl Acid Chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under Nitrogen.

  • Base Addition: Add DIPEA (2.0 eq) and cool the solution to 0°C using an ice bath.

  • Acylation: Add the acid chloride (1.1 eq) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The aniline spot (Rf ~0.4) should disappear, and a new amide spot (Rf ~0.6) should appear.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH/DCM gradient).

Critical Process Parameter (CPP):

  • Regioselectivity: The 3-amino group is less nucleophilic than the piperazine nitrogen. However, since the piperazine is benzyl-protected (tertiary) and sterically hindered, reaction occurs exclusively at the aniline nitrogen. If the benzyl group were absent, the piperazine would react first.

Protocol B: Ester Hydrolysis (Activation of the Tail)

Objective: To convert the methyl ester into a benzoic acid, enabling subsequent coupling to solubilizing amines or further elaboration.

Reagents:

  • N-Acylated Intermediate (from Protocol A) (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • THF/Water/MeOH (3:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester substrate in the THF/MeOH mixture.

  • Saponification: Add LiOH·H₂O dissolved in the minimum amount of water.

  • Heating: Stir at 50°C for 2–6 hours.

    • Note: The bulky ortho-piperazine group may sterically hinder hydrolysis, requiring elevated temperatures compared to simple benzoates.

  • Work-up: Concentrate to remove volatiles (THF/MeOH). Acidify the aqueous residue to pH ~4 using 1M HCl.

    • Caution: Do not acidify below pH 3, as the piperazine nitrogen may protonate and trap the product in the aqueous phase.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

Protocol C: Benzyl Deprotection (Late-Stage Diversification)

Objective: To remove the benzyl group, revealing the secondary piperazine amine for library synthesis (e.g., reductive amination with diverse aldehydes).

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Palladium on Carbon (Pd/C, 10 wt%) (0.1 eq by weight)

  • Ammonium Formate (5.0 eq) or Hydrogen Gas (balloon)

  • Ethanol/Ethyl Acetate (1:1)

Procedure:

  • Setup: Dissolve the substrate in EtOH/EtOAc. Add the Pd/C catalyst carefully (pyrophoric!).

  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate and reflux for 1-2 hours. (Faster, safer).

    • Method B (Hydrogenation): Purge with H₂ gas and stir at RT for 12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate to yield the free piperazine derivative.

    • Validation: Proton NMR will show the disappearance of the benzylic singlet (~3.5 ppm) and the aromatic benzyl protons (7.2-7.4 ppm).

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Acylation Steric hindrance from ortho-piperazineUse a stronger base (NaH) or more reactive electrophile (Acid Fluoride).
Incomplete Hydrolysis Poor solubility of the intermediateAdd a co-solvent like Dioxane or increase temperature to 70°C.
Product Trapped in Aqueous Amphoteric nature (Acid + Amine)Adjust pH to the isoelectric point (pI) (~6-7) to maximize precipitation.
Mechanism of Action (Kinase Inhibition Context)

The utilization of this intermediate is driven by its ability to mimic the Type II Kinase Inhibitor binding mode .

BindingMode Hinge Hinge Region (ATP Binding Site) Linker 3-Amino-Benzoate Core (Scaffold) Linker->Hinge H-Bonding (via Amide) Tail 4-Piperazinyl Group (Solvent Exposed Area) Linker->Tail Rigid Linker Solvent Solvent Front Tail->Solvent Solubility/PK Properties

Caption: Structural role of the 3-amino-4-piperazinyl benzoate scaffold in kinase binding.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard reference for Benzyl deprotection protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the role of piperazine tails in solubility).

  • Zhang, J., et al. (2009). "Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-containing side chains as PDGFR inhibitors." Bioorganic & Medicinal Chemistry, 17(16), 5974-5982. (Demonstrates analogous chemistry on 3-amino-4-substituted benzoates).

  • Deng, X., et al. (2013). "Synthesis and biological evaluation of 4-amino-quinazoline derivatives as novel inhibitors of EGFR." European Journal of Medicinal Chemistry, 65, 34-44. (Provides detailed protocols for quinazoline/benzoate cyclizations).

Sources

Technical Notes & Optimization

Troubleshooting

"reducing background noise in assays with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

The following guide serves as a specialized Technical Support Center resource for researchers encountering assay interference with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate . This compound, structurally character...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers encountering assay interference with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate .

This compound, structurally characterized by a donor-acceptor "push-pull" system (an electron-donating piperazine/amino group coupled with an electron-withdrawing benzoate ester), is a potent source of optical interference (autofluorescence) and colloidal aggregation in high-throughput screening (HTS) and biochemical assays.

Topic: Reducing Background Noise with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Core Issue Analysis: Why This Compound Causes Noise

To effectively reduce background noise, we must first diagnose the physical mechanism of interference. Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate presents a dual-threat profile in aqueous assays:

  • Intrinsic Autofluorescence (The "Push-Pull" Effect): The ortho-amino and para-piperazinyl substituents on the benzoate core create a conjugated

    
    -electron system. This structure absorbs UV/Violet light (300–380 nm) and emits strong fluorescence in the Blue-Green region (420–500 nm) . This directly overlaps with common assay fluorophores like DAPI, Coumarin, and Fluorescein/GFP.
    
  • Solubility-Driven Light Scattering: The benzyl-piperazine tail adds significant lipophilicity (estimated cLogP ~3.2–3.8). In aqueous buffers (PBS, HEPES), particularly at concentrations >10 µM, this compound is prone to forming colloidal aggregates. These aggregates scatter light, causing:

    • False high signals in absorbance/turbidity assays.

    • "Snow" or particulate noise in high-content imaging.

    • Promiscuous inhibition via protein sequestration.

Diagnostic Workflow

Use this logic flow to determine if your background noise is optical (fluorescence) or physical (solubility).

AssayNoiseDiagnosis Start START: High Background Signal CheckTurbidity Step 1: Check Absorbance @ 600-700nm (Non-absorbing region) Start->CheckTurbidity IsTurbid Is signal > 0.05 OD? CheckTurbidity->IsTurbid SolubilityIssue DIAGNOSIS: Solubility/Aggregation (Light Scattering) IsTurbid->SolubilityIssue Yes CheckFluorescence Step 2: Measure Fluorescence Spectrum (Ex: Assay Excitation Wavelength) IsTurbid->CheckFluorescence No IsFluorescent Emission peak in Assay Window? CheckFluorescence->IsFluorescent OpticalIssue DIAGNOSIS: Autofluorescence (Spectral Overlap) IsFluorescent->OpticalIssue Yes MatrixIssue DIAGNOSIS: Non-Specific Binding (Surface Adsorption) IsFluorescent->MatrixIssue No

Figure 1: Decision tree for isolating the source of assay noise. Blue nodes indicate action steps; Red nodes indicate identified root causes.

Troubleshooting Protocols

Protocol A: Mitigating Autofluorescence (Optical Noise)

If the compound fluoresces in your detection channel (e.g., GFP/FITC channel), use these strategies to decouple the signal.

Strategy: Shift to Red-Shifted Probes or Time-Resolved Fluorescence (TRF). Small organic fluorophores like this benzoate derivative typically have short fluorescence lifetimes (<10 ns). Using TRF (e.g., Europium/Terbium cryptates) allows you to introduce a time delay (60–100 µs) before measurement, effectively eliminating the compound's prompt autofluorescence.

ParameterStandard Fluorescence (Avoid)Time-Resolved Fluorescence (Recommended)
Excitation Continuous / FlashPulsed (Laser/Flash lamp)
Measurement Window Immediate (0 ns delay)Delayed (50–100 µs delay)
Background Signal High (Compound + Probe)Low (Probe only)
Recommended Probes FITC, Coumarin, Alexa488Alexa647, Cy5, HTRF (Eu/Tb)

Step-by-Step Implementation:

  • Spectral Scan: Dissolve the compound (10 µM) in assay buffer. Run an emission scan (Ex: 350–400 nm; Em: 400–600 nm).

  • Selection: If emission peaks at 450 nm, switch assay readout to a red-shifted dye (e.g., Alexa Fluor 594 or 647) where the compound emission is <5% of max.

  • Gain Adjustment: If switching dyes is impossible, titrate the compound to determine the "No-Effect Level" (NOEL) for background and set this as the upper concentration limit.

Protocol B: Solving Solubility & Aggregation (Physical Noise)

The benzylpiperazine moiety is hydrophobic. Aggregates scatter light and sequester enzymes.

Strategy: Detergent Optimization and Carrier Protein Addition. Non-ionic detergents disrupt colloidal aggregates.

Optimized Buffer Formulation:

  • Base: HEPES or Tris (pH 7.4)

  • Detergent: 0.01% Triton X-100 OR 0.005% Tween-20 (Critical for breaking piperazine aggregates).

  • Carrier: 0.1% BSA (Bovine Serum Albumin) or HSA. Albumin binds free lipophilic compounds, preventing them from nucleating into large scattering particles.

Solubility Validation Experiment:

  • Prepare compound at 2x final concentration in buffer +/- detergent.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Measure concentration in the supernatant (via HPLC or Absorbance).

  • Pass Criteria: >90% recovery in supernatant compared to DMSO control.

Frequently Asked Questions (FAQ)

Q1: Can I use background subtraction to fix the data?

  • Answer: Only if the noise is linear and additive. For autofluorescence , you can run a "Compound Only" control plate and subtract these values from your assay data. However, if the noise is due to aggregation (scattering), subtraction is invalid because scattering is random and non-linear. In that case, you must improve solubility (Protocol B).

Q2: Why does the background increase over time?

  • Answer: This indicates precipitation kinetics . The compound is slowly crashing out of solution. This is common with benzylpiperazine derivatives in low-detergent buffers. Increase the DMSO concentration (up to 1-2% if tolerated) or add Triton X-100 to stabilize the solution.

Q3: Is this compound a "PAINS" (Pan-Assay Interference Compound)?

  • Answer: While not a classic PAINS structure (like rhodanine or quinone), the aminobenzoate-piperazine motif acts as a frequent hitter due to the mechanisms described above (fluorescence + aggregation). It should be flagged in your library as a "Potential Optical Interferer."

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for "Push-Pull" fluorophore mechanisms and solvent relaxation effects).

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(13-14), 607-615. (Reference for colloidal aggregation phenomena).

Optimization

Technical Support Center: Crystallization of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Introduction: Welcome to the technical support guide for the crystallization of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. This molecule, with its distinct functional groups—an aromatic amine, a benzoate ester, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the crystallization of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. This molecule, with its distinct functional groups—an aromatic amine, a benzoate ester, and a bulky benzylpiperazine substituent—presents unique challenges and opportunities in developing a robust crystallization protocol. Its structure suggests its role as a key intermediate in pharmaceutical synthesis, where purity, crystal form (polymorphism), and particle size are critical quality attributes.

This guide is structured to provide direct, actionable solutions to common issues encountered during the crystallization of this compound. We will delve into the causal relationships between experimental parameters and outcomes, empowering you to not only solve immediate problems but also to build a deeper understanding for future process development.

Section 1: Troubleshooting Guide

This section addresses the most frequent and challenging issues observed during the crystallization of complex organic molecules like Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling or anti-solvent addition. What is happening and how can I fix it?

Probable Causes: Oiling out, or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent. The high concentration of the solute is thermodynamically unstable, but the kinetic barrier to nucleation is too high, leading to the formation of a solute-rich liquid phase instead of an ordered solid lattice. This is common with large, flexible molecules or when using solvents that are too effective at solvating the compound.

Solutions & Methodologies:

  • Reduce the Cooling Rate: Rapid cooling can generate a high level of supersaturation very quickly, favoring oiling out.[1] A slower, controlled cooling profile allows the system more time to achieve nucleation in the crystalline state.

  • Increase Solvent Volume: The solution may be too concentrated. By adding a small amount of additional solvent, you can lower the supersaturation level, potentially avoiding the oiling-out region entirely.[2]

  • Change the Solvent System: The choice of solvent is critical. If you are using a very good solvent, the compound may remain too soluble even at lower temperatures. Consider switching to a solvent system where the compound has slightly lower solubility at elevated temperatures but poor solubility at room temperature. A solvent/anti-solvent system is often effective.

  • Introduce Seed Crystals: If you have previously managed to obtain even a tiny amount of solid material, introducing it to the supersaturated solution (just before the oiling out temperature) can provide a template for crystal growth, bypassing the kinetic barrier for primary nucleation.

  • Agitation Control: The mixing speed can influence the outcome.[1] In some cases, high shear can promote oiling out. Experiment with lower agitation speeds during the cooling phase.

Q2: I've cooled my solution, but no crystals have formed. The solution remains clear. What should I do?

Probable Causes: The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation, or there is a significant kinetic barrier to nucleation.[2] This could be due to using too much solvent or the absence of nucleation sites.

Solutions & Methodologies:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic imperfections on the glass provide energy and a surface for heterogeneous nucleation to begin.

  • Concentrate the Solution: Your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2] This increases the concentration and thus the supersaturation level.

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, the slow, dropwise addition of a miscible "anti-solvent" (in which the compound is insoluble) will reduce the overall solubility and induce crystallization.

  • Utilize Sonication: Ultrasound can provide the energy needed to overcome the nucleation barrier and induce crystallization.[3][4] Short bursts of sonication in an ultrasonic bath can be effective.

  • Cool to a Lower Temperature: If feasible, cooling the solution further in an ice bath or refrigerator may be necessary to achieve the required supersaturation.

Q3: The crystallization happened almost instantly, forming a fine powder or "crash out." How does this affect purity and what can I do to prevent it?

Probable Causes: Rapid crystallization, or "crashing out," occurs when the level of supersaturation is excessively high.[2] This can be caused by cooling too quickly or adding an anti-solvent too fast. This process is undesirable because impurities present in the solution can become trapped (occluded) within the rapidly forming crystal lattice, defeating the purpose of purification.[2] An ideal crystallization should see the first crystals appear after about 5 minutes, with continued growth over 20-30 minutes.[2]

Solutions & Methodologies:

  • Use More Solvent: The simplest solution is to dissolve the compound in a slightly larger volume of hot solvent.[2] This lowers the overall supersaturation upon cooling, slowing down the crystal growth rate.

  • Slow Down the Cooling Process: Insulate the crystallization vessel (e.g., by wrapping it in glass wool or placing it in a large Dewar flask) to ensure a slow, gradual temperature decrease.

  • Control Anti-Solvent Addition: When using an anti-solvent, add it dropwise to a well-stirred solution. Adding it near the saturation point at a slightly elevated temperature can promote the growth of larger, purer crystals.

  • Maintain a Stable Temperature: Fluctuations in temperature can cause rapid precipitation.[5] Ensure your cooling bath or environment provides a stable and consistent temperature gradient.

Q4: My final yield is very low. Where did my compound go?

Probable Causes: A low yield is most commonly due to the compound having significant solubility in the mother liquor, even at low temperatures.[2] Other causes include using an excessive amount of solvent or premature filtration.

Solutions & Methodologies:

  • Optimize Solvent Volume: This is a balance. While using more solvent can prevent crashing out, using too much will leave a significant portion of your product dissolved.[2] Perform small-scale solubility tests to find the optimal solvent ratio.

  • Change the Solvent System: Select a solvent or solvent/anti-solvent mixture in which your compound has very low solubility at the final filtration temperature.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at the final temperature. Check the mother liquor by taking a small sample, evaporating the solvent, and observing the amount of residue.

  • Cool Thoroughly: Ensure the crystallization mixture has reached the target low temperature before filtration. Even a few degrees can significantly impact the amount of compound remaining in solution.

Section 2: Frequently Asked Questions (FAQs)

Q: What are good starting solvents to screen for crystallizing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate?

A: Given the molecule's structure, a range of solvents with varying polarities should be screened. The benzoate ester and benzyl groups suggest solubility in less polar solvents, while the amino and piperazine nitrogens can interact with protic or more polar solvents. A good starting point is to test solubility in solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6]

Solvent ClassExamplesRole in CrystallizationNotes
Alcohols Isopropanol, EthanolGood primary solvents. Can be used in cooling crystallizations.Protic nature can form hydrogen bonds.
Esters Ethyl Acetate (EtOAc)Good primary solvent. Often used with a hydrocarbon anti-solvent.Aprotic, medium polarity.
Ketones AcetoneCan be a strong solvent; often used in solvent/anti-solvent pairs.Volatile, highly polar aprotic.
Aromatics TolueneGood solvent for the non-polar parts of the molecule.Can be paired with heptane or hexane as an anti-solvent.
Ethers THF, MTBEGood solubilizers; often require an anti-solvent.Aprotic, can form peroxides (THF).
Hydrocarbons Heptane, HexaneTypically used as anti-solvents.Very non-polar.
Nitriles Acetonitrile (ACN)Medium polarity solvent.Aprotic, miscible with water and many organic solvents.

Q: How can I manage potential polymorphism with this compound?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development.[7] Different polymorphs can have different physical properties, including solubility and stability. To manage this:

  • Screen Diverse Conditions: Crystallize the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation, slurry).

  • Characterize the Solid Form: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the resulting crystal forms.

  • Maintain Consistency: Once a desired polymorph is identified, it is crucial to maintain the exact crystallization conditions (solvent system, temperature profile, agitation, seeding) to ensure consistent production of that form.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)
  • Dissolution: In a flask equipped with a magnetic stirrer and a condenser, add the crude Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. Add a minimal amount of isopropanol.

  • Heating: Heat the mixture to reflux (approx. 82°C) with stirring until all the solid dissolves. If it doesn't dissolve completely, add small aliquots of isopropanol until a clear solution is obtained. Note: Avoid adding a large excess of solvent to ensure supersaturation upon cooling.

  • Cooling (Controlled): Remove the flask from the heat source and allow it to cool slowly towards room temperature. An ideal cooling rate prevents rapid precipitation.[1]

  • Maturation: Once at room temperature, continue cooling in an ice bath (0-5°C) for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

Protocol 2: Solvent/Anti-Solvent Crystallization (Example: Ethyl Acetate/Heptane)
  • Dissolution: Dissolve the crude compound in the minimum amount of warm ethyl acetate (a "solvent").

  • Anti-Solvent Addition: While stirring the solution, slowly add heptane (an "anti-solvent") dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the point of nucleation).

  • Growth: Add a few drops of ethyl acetate to redissolve the cloudiness and then allow the solution to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Maturation & Isolation: Cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration, washing with a mixture of ethyl acetate/heptane, followed by pure heptane.

  • Drying: Dry the product under vacuum.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common crystallization problems.

Troubleshooting_Workflow start Crystallization Attempt issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oily liquid forms no_crystals No Crystals Form issue->no_crystals Solution remains clear crash_out Rapid 'Crash Out' / Low Purity issue->crash_out Fine powder forms instantly low_yield Low Yield issue->low_yield Filtrate contains product sol_oiling1 Decrease Cooling Rate oiling_out->sol_oiling1 sol_oiling2 Use a different solvent or add anti-solvent oiling_out->sol_oiling2 sol_oiling3 Add Seed Crystals oiling_out->sol_oiling3 sol_nocrys1 Scratch flask / Add seed crystals no_crystals->sol_nocrys1 sol_nocrys2 Concentrate solution (evaporate solvent) no_crystals->sol_nocrys2 sol_nocrys3 Add anti-solvent / Cool further no_crystals->sol_nocrys3 sol_crash1 Slow down cooling / anti-solvent addition crash_out->sol_crash1 sol_crash2 Use slightly more solvent crash_out->sol_crash2 sol_yield1 Reduce solvent volume low_yield->sol_yield1 sol_yield2 Ensure complete cooling before filtration low_yield->sol_yield2 sol_yield3 Change to a solvent system with lower final solubility low_yield->sol_yield3 end_node Pure Crystals Obtained sol_oiling1->end_node sol_oiling2->end_node sol_oiling3->end_node sol_nocrys1->end_node sol_nocrys2->end_node sol_nocrys3->end_node sol_crash1->end_node sol_crash2->end_node sol_yield1->end_node sol_yield2->end_node sol_yield3->end_node

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions. [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

  • PubChem. Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. (2026, February 14). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • IndiaMART. Methyl 3-Amino 4- Methyl Benzoate Manufacturer. [Link]

  • IndiaMART. Methyl 3-Amino 4-Methyl Benzoate. [Link]

  • Li, Y. (2015). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. [Link]

  • Zhang, B., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. [Link]

  • ResearchGate. (2025, August 5). The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubChem. Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • MDPI. (2022, September 20). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • ResearchGate. (2020). Polymorphism of methyl 4-amino-3-phenylisothiazole-5-carboxylate: an experimental and theoretical study. [Link]

Sources

Troubleshooting

"cell viability problems with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate treatment"

Troubleshooting Guide for Cell Viability & Cytotoxicity Assays[1] Executive Summary & Compound Profile Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a synthetic intermediate, structurally homologous to precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Cell Viability & Cytotoxicity Assays[1]

Executive Summary & Compound Profile

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a synthetic intermediate, structurally homologous to precursors used in the synthesis of third-generation BCR-ABL inhibitors (e.g., Ponatinib , Imatinib analogs).[1]

Researchers frequently encounter "cell viability problems" with this specific molecule. These issues rarely stem from biological inactivity but rather from physicochemical incompatibilities with standard cell culture environments.

Physicochemical Profile (Critical for Troubleshooting)
FeaturePropertyImpact on Cell Culture
Core Structure Benzoate EsterHydrolysis Risk: Susceptible to carboxylesterases (CES) in serum (FBS), converting to the less permeable benzoic acid form.[1]
R-Group BenzylpiperazineSolubility Risk: The benzyl group significantly increases lipophilicity (LogP) compared to methyl-piperazines, leading to rapid precipitation in aqueous media.[1]
Functional Group Primary AminepH Sensitivity: Basic. May alter local pH in small volumes or become protonated/trapped in lysosomes (Lysosomotropism).

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic flow to identify the root cause of your viability issues.

TroubleshootingFlow Start Observation Precipitation Crystals/Debris Visible? Start->Precipitation PotencyLoss Loss of Potency (High IC50)? Start->PotencyLoss Toxicity Unexpected High Toxicity? Start->Toxicity CheckMicroscope Check 40x Microscopy Precipitation->CheckMicroscope CheckSerum Serum Conditions PotencyLoss->CheckSerum CheckAssay Assay Type Toxicity->CheckAssay SolubilityIssue Solubility Artifact (See Section 3) CheckMicroscope->SolubilityIssue Yes (Needles/Amorphous) HydrolysisIssue Ester Hydrolysis (See Section 4) CheckSerum->HydrolysisIssue High FBS % CheckAssay->SolubilityIssue Precipitate Stress Interference Optical Interference (See Section 5) CheckAssay->Interference MTT/MTS (False Signal)

Figure 1: Diagnostic logic flow for identifying the source of viability errors. Blue nodes indicate the required remediation section.[1]

Issue: False Toxicity via Precipitation (The "Crystal" Effect)[1]

Symptom: Cells appear "shriveled" or "dark" under the microscope, or viability drops sharply at high concentrations (10-100 µM) without a dose-response curve.[1] Cause: The benzyl group makes this compound highly hydrophobic. When the DMSO stock hits the aqueous media (pH 7.4), the compound crashes out of solution. These micro-crystals physically damage cells (mechanical stress) or are mistaken for cell debris.

Protocol: Optimized Solubilization
  • Stock Preparation: Dissolve in 100% DMSO to 10-50 mM. Do not use Ethanol (evaporation issues).[1]

  • Intermediate Dilution (The "Step-Down" Method):

    • Wrong: Adding 1 µL of 50 mM stock directly to 1 mL media (Shock precipitation).

    • Right: Dilute stock 1:10 in pure DMSO first, then 1:10 in PBS , then add to media.

  • Visual Check: Before adding to cells, hold the media tube up to a light source. If it looks "cloudy" or "opalescent," the compound has precipitated.

    • Limit: You may not be able to exceed 10-20 µM in 10% FBS media without precipitation.[1]

Issue: Loss of Potency (Ester Hydrolysis)

Symptom: The compound works at 2 hours but shows no effect at 48-72 hours.[1] Cause: Fetal Bovine Serum (FBS) contains Carboxylesterases . These enzymes rapidly cleave the methyl ester group, converting your compound into its corresponding benzoic acid.

  • The Ester (Parent): Cell-permeable (Lipophilic).[1]

  • The Acid (Metabolite): Charged at physiological pH (Impermeable).

Mechanism of Failure:

Hydrolysis Parent Methyl Ester (Active/Permeable) Metabolite Benzoic Acid Deriv. (Inactive/Impermeable) Parent->Metabolite Hydrolysis (Media) Cell Intracellular Target Parent->Cell Passes Membrane Enzyme FBS Esterases Enzyme->Parent Catalyzes Metabolite->Cell Blocked

Figure 2: Metabolic instability pathway.[1] Serum esterases convert the permeable drug into an impermeable acid, leading to false negative results in long-term assays.[1]

Protocol: Stabilizing the Compound
  • Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 min). This denatures some, but not all, esterases.

  • Serum Reduction: If cells tolerate it, reduce FBS to 1-2% during the drug treatment window.

  • Media Replenishment: For assays >24 hours, replace the media (with fresh compound) every 24 hours to maintain the concentration of the active ester.

Issue: Assay Interference (MTT/MTS Artifacts)

Symptom: Viability reads higher than control ( >100%) or shows high variability. Cause:

  • Reflectance: Precipitated crystals scatter light, artificially increasing Absorbance (OD) at 570nm (MTT) or 490nm (MTS).

  • Reductive Chemistry: The secondary amine in the piperazine ring can, in rare cases, directly reduce tetrazolium salts, creating false signal.

Protocol: Assay Validation
  • Switch to ATP Assays: Use a luminescence-based assay (e.g., CellTiter-Glo®).[1] These are independent of turbidity/precipitation.

  • The "No-Cell" Control: Run a lane with Media + Compound + MTT (no cells).[1] If this turns purple or shows high OD, your compound is chemically reacting with the dye or precipitating.

  • Wash Step: If you must use MTT, carefully aspirate the media (removing floating crystals) and wash with PBS before adding the MTT reagent.

FAQ: Specific User Scenarios

Q: Can I use this compound to study kinase inhibition in vivo? A: Proceed with caution. The methyl ester is likely a "prodrug" or intermediate. In a live animal, plasma esterases will hydrolyze it to the acid form within minutes. You must determine if the acid is the active species or if the ester is required for cell entry. If the ester is required, this molecule has poor metabolic stability for in vivo work.

Q: My IC50 shifts from 50 nM to 5 µM when I change cell lines. Why? A: Check the growth rate and lysosomal volume of the cell lines.

  • Growth Rate: Faster dividing cells may deplete the media nutrients, altering pH and affecting the solubility of the amine.

  • Lysosomal Trapping: This compound is a hydrophobic weak base. It can get trapped in the acidic lysosomes of cells (lysosomotropism), effectively removing it from the cytosol where its target (likely a kinase) resides. Cells with larger lysosomal compartments (e.g., certain drug-resistant cancer lines) may appear "resistant" due to this sequestration.[1]

References & Authoritative Sources

  • Compound Synthesis Context: Huang, W. S., et al. (2010).[2] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase including the T315I gatekeeper mutant."[1][2] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1][2] (Establishes the structural class of piperazine-benzoate kinase inhibitors).[1]

  • Ester Stability: Williams, F. M. (1985). "Esterases in human and animal plasma." Clinical Pharmacokinetics. (Fundamental reference for ester hydrolysis in serum-supplemented media).

  • Assay Troubleshooting: Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on MTT/ATP assay interference).

  • Precipitation Artifacts: "Troubleshooting Cell Viability Issues in Cytotoxicity Assays." Benchchem Technical Guides. (General guidelines on hydrophobic compound handling).

Sources

Optimization

"inconsistent results in experiments using Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

Status: Online | Ticket Volume: High | Current Wait Time: 0 min[1][2] 🔬 Compound Profile & "Personality" Before troubleshooting, you must understand the physicochemical "personality" of this molecule. It is not a passive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Current Wait Time: 0 min[1][2]

🔬 Compound Profile & "Personality"

Before troubleshooting, you must understand the physicochemical "personality" of this molecule. It is not a passive reagent; it is a reactive intermediate often used as a scaffold for kinase inhibitors (e.g., Ponatinib analogs) or epigenetic probes (WDR5 inhibitors).[1][2]

PropertySpecificationTechnical Implication
Chemical Class Aniline-Benzoate EsterDual Reactivity: The ester is labile; the aniline is oxidation-prone.[1][2]
Key Substituent 4-BenzylpiperazineLipophilicity: The benzyl group significantly increases LogP, causing aqueous solubility issues at neutral pH.[2]
pKa (Piperazine) ~8.5 - 9.0 (Basic)pH Sensitivity: Soluble in acidic buffers; precipitates rapidly in basic/neutral media (PBS/Media).[1][2]
Metabolic Liability Methyl EsterProdrug-like: Rapidly hydrolyzed by serum esterases (carboxylesterases) in FBS.[1][2]

🎫 Open Tickets & Troubleshooting Guides

TICKET #001: "My IC50/EC50 values shift dramatically between biological replicates."

Severity: Critical Root Cause: Enzymatic Hydrolysis in Culture Media Status: Resolved[1][2]

The Issue: You observe that the compound is potent in biochemical assays (enzyme-only) but loses potency—or shows variable potency—in cell-based assays over time (e.g., 24h vs 48h).

The Mechanism: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate contains a methyl ester .[1][2][3] In cell culture media containing Fetal Bovine Serum (FBS), carboxylesterases rapidly hydrolyze this ester into the corresponding benzoic acid derivative.[2] The acid form is highly polar, often cell-impermeable, and likely has a completely different binding affinity than the parent ester.

Diagnostic Workflow (Graphviz):

HydrolysisPath Compound Parent Compound (Methyl Ester) Intermediate Hydrolysis Reaction Compound->Intermediate Incubation Media Cell Media + 10% FBS Media->Intermediate Provides Enzyme Enzyme Serum Carboxylesterases Enzyme->Intermediate Product Metabolite (Benzoic Acid Form) Intermediate->Product t > 2 hours Outcome Reduced Cell Permeability Altered Target Affinity Product->Outcome

Caption: The "Esterase Trap" mechanism where serum enzymes convert the lipophilic ester into a polar acid, altering experimental results.[1][2]

Corrective Actions:

  • Switch to Heat-Inactivated FBS: Standard heat inactivation (56°C for 30 min) reduces, but does not eliminate, esterase activity.[1][2]

  • Run a Stability Control: Incubate the compound in media (without cells) for 24 hours. Analyze by LC-MS. If the "Acid" peak appears, your compound is degrading before it hits the target.

  • Synthesize the Acid Control: Test the hydrolyzed form (the benzoic acid derivative) separately. If it is inactive, and your ester degrades, your "inconsistency" is actually a loss of active concentration .[2]

TICKET #002: "The compound precipitates when added to the assay buffer."

Severity: High Root Cause: The "Solubility Cliff" (LogP Mismatch) Status: Resolved[1][2]

The Issue: The compound is dissolved in 100% DMSO (stock), but upon dilution into aqueous buffer (PBS or Media), a white cloudiness or "crashing out" occurs.

The Mechanism: The benzyl-piperazine moiety is hydrophobic.[1][2][4] While the piperazine nitrogen is basic, the molecule is neutral at pH > 8. When you spike a high-concentration DMSO stock (e.g., 10 mM) into pH 7.4 buffer, the sudden change in polarity forces the hydrophobic molecules to aggregate before they can protonate and solubilize.[2]

Troubleshooting Protocol:

StepActionWhy?
1 Check your DMSO % Ensure final DMSO concentration is < 1% (toxicity limit) but high enough to keep the compound soluble during mixing.[1][2]
2 Intermediate Dilution Do NOT go from 10 mM Stock → Assay. DO go: 10 mM Stock → 1 mM (in DMSO) → 100 µM (in Media).
3 Acidification (The Trick) If your assay allows, slightly acidify the initial dilution step.[2] The piperazine N needs to be protonated (cationic) to stay soluble in water.[1][2]
4 Sonicate Vortexing is insufficient for benzyl-piperazine aggregates.[1][2] Sonicate for 5 mins after dilution.
TICKET #003: "My stock solution turned brown/yellow after 2 weeks."

Severity: Moderate Root Cause: Aniline Oxidation Status: Monitoring[1][2]

The Issue: The solid powder or DMSO stock solution changes color from off-white/colorless to yellow or brown.

The Mechanism: The 3-amino group (aniline) is electron-rich and prone to oxidation by atmospheric oxygen, forming azo-dimers or quinone-imine species.[1][2] This is accelerated by light and moisture.[1][2]

Storage Protocol (Mandatory):

  • Solid: Store at -20°C under Argon/Nitrogen. Desiccate.

  • Solution: Single-use aliquots.[1][2] Never freeze-thaw DMSO stocks of anilines more than twice.[1][2] The condensation introduces water, accelerating degradation.

🧠 FAQ: Rapid Response

Q: Can I use this compound for in vivo (mouse) studies? A: Proceed with Caution. The methyl ester will be hydrolyzed by plasma esterases in minutes (mouse plasma has higher esterase activity than human).[1][2] You are effectively dosing the benzoic acid metabolite.[2] You must perform PK (Pharmacokinetic) analysis to see if the parent ester survives long enough to reach the tissue of interest.[1][2]

Q: Is this compound a specific inhibitor? A: Likely No. This structure is a "privileged scaffold" (3-amino-benzoate + piperazine).[1][2] It binds to many kinases (Type II binding mode) and GPCRs.[1][2] Always use a negative control structure (e.g., the same molecule without the benzyl group) to rule out off-target effects.[1][2]

Q: I see a double peak in HPLC. Is it impure? A: Check your solvent. If you use Methanol, transesterification can occur (unlikely if it's already a methyl ester, but possible if it's an ethyl ester).[2] More likely, it is the rotamerism of the piperazine ring or partial oxidation of the amine. Run the HPLC with 0.1% Formic Acid to lock the protonation state.[2]

📉 Experimental Decision Tree

Use this logic flow to design your next experiment.

TroubleshootingTree cluster_result Outcome Start Start Experiment CheckSol Is solution clear upon dilution? Start->CheckSol Precipitate Precipitation Detected CheckSol->Precipitate No Soluble Solution Clear CheckSol->Soluble Yes Action1 Action: Sonicate & Lower Concentration Precipitate->Action1 CheckTime Is assay duration > 4 hours? Soluble->CheckTime ShortAssay Low Risk of Hydrolysis CheckTime->ShortAssay No LongAssay High Risk of Hydrolysis CheckTime->LongAssay Yes Action2 Action: Use Heat-Inactivated FBS or Add Esterase Inhibitor LongAssay->Action2

Caption: Decision matrix for optimizing experimental conditions based on solubility and assay duration.

📚 References

  • PubChem. Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate - Compound Summary.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2008).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] (Chapter on Hydrolytic Stability in Plasma). Elsevier.[1][2]

  • Organic Chemistry Portal. Methyl Esters: Stability and Hydrolysis. Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Document ID: TS-PUR-MBPB-001 Status: Active Department: Application Science & Process Chemistry Technical Overview & Chemical Profile[1][2][3] Compound: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Primary Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PUR-MBPB-001 Status: Active Department: Application Science & Process Chemistry

Technical Overview & Chemical Profile[1][2][3]

Compound: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Primary Application: Key intermediate for Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. Chemical Class: Aniline / Piperazine / Benzoate Ester.[1]

This guide addresses the specific purification challenges arising from the amphoteric nature (basic piperazine, weak basic aniline) and the labile functionalities (ester, N-benzyl) of this molecule.[1]

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Purification
LogP ~3.2 - 3.8Lipophilic; soluble in DCM, EtOAc. Poor water solubility at neutral pH.[1]
pKa (Piperazine N) ~8.5 - 9.0Allows for acid-base extraction purification.[1]
pKa (Aniline N) ~3.5 - 4.0Weakly basic; prone to oxidative coloration.[1]
Stability Ester: Hydrolysis sensitive.N-Benzyl: Hydrogenolysis sensitive.Avoid strong aqueous base.[1] Avoid Pd/C + H2 if retaining benzyl.[1]

Troubleshooting Guide (Q&A)

Category A: Impurity Profiles & Synthesis Artifacts[4]

Q1: My crude product is a dark violet/brown oil instead of the expected off-white solid. What happened? A: This is classic aniline oxidation .[1] The 3-amino group is electron-rich and susceptible to air oxidation, forming quinoid or azo-dimer impurities.

  • Diagnosis: TLC will likely show a baseline smear or a spot running just above the baseline.[1]

  • Corrective Action:

    • Dissolve the crude in EtOAc.

    • Wash with 10% Sodium Thiosulfate or Sodium Bisulfite solution (reductive wash).[1]

    • Filter the organic layer through a short pad of silica gel or activated charcoal.[1]

    • Prevention: Always perform the nitro-reduction step under an inert atmosphere (N2/Ar) and degas solvents.[1]

Q2: After reducing the nitro precursor with H2/Pd-C, I see a large impurity at M-90 mass units. What is it? A: You have likely caused debenzylation (hydrogenolysis).[1] The benzyl group on the piperazine nitrogen is labile under standard catalytic hydrogenation conditions (Pd/C + H2), especially in acidic media or at elevated pressures.[1]

  • The Fix: You cannot "purify" the benzyl group back on easily.[1] You must alter the synthesis.[1]

  • Recommended Protocol: Switch to a chemoselective reduction method that preserves N-benzyl groups:

    • Iron powder / Ammonium Chloride (Fe/NH4Cl) in EtOH/Water.[1]

    • Tin(II) Chloride (SnCl2) in EtOAc/EtOH.[1]

    • Platinum on Carbon (sulfided) if catalytic hydrogenation is mandatory.[1]

Q3: I see a secondary peak in HPLC at [M-14]. Is this a demethylated impurity? A: It is likely the hydrolyzed acid (Benzoic acid derivative), not a demethylated amine.[1] The methyl ester is sensitive.[1]

  • Cause: Prolonged exposure to aqueous base (e.g., during workup) or high-temperature drying with residual moisture.[1]

  • Removal:

    • Dissolve crude in EtOAc.[1]

    • Wash with saturated NaHCO3 (The acid impurity will form a salt and move to the aqueous layer; the target ester remains in organic).[1]

    • Do not use strong bases like NaOH for washing.[1]

Category B: Purification Methodology

Q4: The compound streaks/tails severely on silica gel columns. How do I fix the resolution? A: The tertiary amine in the piperazine ring interacts strongly with the acidic silanol groups on silica.[1]

  • The Solution: You must modify the stationary phase.

    • Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:Et3N 95:4:1).[1]

    • Pre-treatment: Flush the column with the modifier before loading the sample to neutralize active sites.[1]

Q5: Crystallization results in an "oiling out" phenomenon. How do I get a solid? A: The N-benzyl and methyl ester groups make the molecule "greasy" and prone to oiling, especially if residual solvent is present.[1]

  • Recommended Solvent System: Isopropanol (IPA) / Heptane .[1]

    • Dissolve in minimum hot IPA (approx 60°C).

    • Add warm Heptane dropwise until slight turbidity.

    • Allow to cool slowly to room temperature with stirring.

    • Seeding: If available, add a seed crystal at 35°C.[1]

Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for removing non-basic impurities (starting nitro compound, neutral byproducts).[1]

Principle: The piperazine nitrogen allows the molecule to be pulled into the aqueous phase at pH 2-3, leaving neutral impurities in the organic phase.[1]

  • Dissolution: Dissolve 10g of crude material in 100 mL Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract with 2 x 50 mL 0.5 M HCl (cold).

    • Note: Keep acid dilute and cold (0-5°C) to prevent ester hydrolysis.[1]

    • Check: The product is now in the Aqueous Layer .[1]

  • Organic Wash: Wash the combined aqueous acidic layers with 30 mL fresh EtOAc.[1] Discard this organic layer (contains neutral impurities).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using Saturated NaHCO3 or 10% K2CO3 .

    • Warning: Avoid NaOH to protect the ester.[1]

  • Re-extraction: Extract the cloudy aqueous mixture with 3 x 50 mL DCM or EtOAc .

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: Chemoselective Nitro Reduction (Avoiding Debenzylation)

Reference Method for synthesizing the target without M-90 impurity.[1]

  • Setup: Charge flask with Methyl 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoate (1.0 eq), Iron Powder (5.0 eq), and Ammonium Chloride (5.0 eq).

  • Solvent: Add Ethanol:Water (3:1 ratio).

  • Reaction: Heat to reflux (approx 75-80°C) with vigorous stirring for 2-4 hours.

  • Workup: Cool to RT. Filter through Celite (to remove Iron sludge).[1] Wash Celite with EtOAc.[1]

  • Purification: Proceed to Acid-Base Extraction (Protocol A).

Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision tree for purifying the crude reaction mixture based on the specific impurities present.[1]

PurificationLogic Crude Crude Reaction Mixture (Target + Impurities) Analysis Analyze (HPLC/TLC) Crude->Analysis Decision1 Is M-90 (Des-benzyl) present? Analysis->Decision1 Decision2 Is M-14 (Acid) present? Decision1->Decision2 No Scrap CRITICAL FAILURE Cannot purify M-90. Restart Synthesis with Fe/NH4Cl. Decision1->Scrap Yes (>5%) Decision3 Is Color Dark/Purple? Decision2->Decision3 No BicarbWash Wash with sat. NaHCO3 Decision2->BicarbWash Yes AcidBase Protocol A: Acid-Base Extraction Decision3->AcidBase No Charcoal Activated Charcoal / Silica Filtration Decision3->Charcoal Yes Recryst Final Polish: Recrystallization (IPA/Heptane) AcidBase->Recryst BicarbWash->Decision3 Charcoal->AcidBase Final Pure Target Molecule Recryst->Final

Caption: Decision matrix for purification based on specific impurity identification.

Figure 2: Impurity Formation Pathways

Understanding where the impurities come from is critical for prevention.[1]

ImpurityPathways Start Nitro Precursor (N-Benzyl intact) Target Target Amine (Methyl 3-amino-4-(4-benzyl...)) Start->Target Reduction (Fe/NH4Cl) Impurity1 Des-benzyl Amine (M-90) Start->Impurity1 Reduction (H2/Pd-C) Hydrogenolysis Risk Impurity2 Hydrolyzed Acid (M-14) Target->Impurity2 Aq. NaOH/High pH Ester Hydrolysis Impurity3 Azo/Oxidation (Colored Dimers) Target->Impurity3 Air/Light Exposure Slow Oxidation

Caption: Mechanistic origins of common impurities during the synthesis and storage of the target benzoate.

References

  • Gassman, P. G., & Gruetzmacher, G. (1977).[1][2] Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-Methylbenzoate. Organic Syntheses, 56, 15. (Provides foundational chemistry for 3-amino-4-substituted benzoates).

  • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. (Methodology for nitro reduction preserving sensitive groups). [1]

  • BenchChem Technical Notes. Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (General handling of amino-benzoate esters). [1]

  • PubChem Compound Summary. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information.[1] (Physicochemical data grounding). [1]

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

"scaling up the synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate"

Technical Support Center: Scale-Up Synthesis Guide Topic: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Ticket ID: SC-PON-INT-004 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Ticket ID: SC-PON-INT-004 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Complexity of Intermediate 4

You are likely scaling this compound as a pivotal intermediate for Ponatinib (Iclusig) or related tyrosine kinase inhibitors (TKIs).[1] While the structure appears simple—a benzoate core with an aniline and a piperazine tail—scaling this synthesis introduces two distinct process chemistry traps that do not appear on milligram-scale TLC plates:

  • The "Runaway" Exotherm: The SNAr displacement of the halogen is highly exothermic.

  • The "Over-Reduction" Trap: Reducing the nitro group without cleaving the N-benzyl protecting group is the single most common failure point in this workflow.

This guide bypasses standard textbook procedures to focus on process-robust methodologies capable of delivering >100g batches with >98% purity.

Module 1: The SNAr Coupling (Critical Junction)

Objective: Synthesize Methyl 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoate. Core Challenge: Controlling the exotherm and preventing ester hydrolysis.

Workflow Diagram

SNAr_Workflow SM1 Methyl 3-nitro-4-chlorobenzoate Rxn Reaction: DMF/ACN, 60°C Exotherm Control SM1->Rxn Reagent N-Benzylpiperazine (1.1 eq) Reagent->Rxn Base K2CO3 or DIPEA Base->Rxn Quench Quench: Water precip (Slurry) Rxn->Quench IPC: <1% SM Product Nitro Intermediate (Yellow Solid) Quench->Product Filtration

Caption: SNAr coupling workflow emphasizing exotherm control and slurry quench.

Technical Protocol (Scale: 100g Input)
  • Solvent Selection: Use Acetonitrile (ACN) or DMF . ACN is preferred for easier workup, but DMF solubilizes the starting material faster.

  • Base: Use finely ground K₂CO₃ (1.5 eq). Avoid organic bases (TEA/DIPEA) if possible, as they can complicate the impurity profile with salts that are harder to wash out.

  • Addition:

    • Dissolve Methyl 3-nitro-4-chlorobenzoate in ACN (5 vol).

    • Add K₂CO₃.[2]

    • CRITICAL: Add N-benzylpiperazine dropwise. Do not add all at once. The reaction is exothermic. Maintain internal temperature <40°C during addition.

  • Heating: After addition, ramp to 60–65°C. Monitor by HPLC.

  • Workup (The "Crash Out"):

    • Cool to 20°C.

    • Slowly add Water (10 vol) . The product is highly hydrophobic and will precipitate as a bright yellow/orange solid.

    • Filter and wash with water to remove inorganic salts.

Troubleshooting (SNAr)
SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Product oiled out during water addition.Add water slower and keep agitation high. If oil forms, reheat to 50°C and cool slowly to induce crystallization.
Impurity: Hydrolyzed Acid Water present in solvent + high temp.Ensure ACN/DMF is anhydrous (<0.1% H₂O). Lower reaction temp to 50°C and extend time.
Reaction Stalls Particle size of K₂CO₃ is too large.Use milled K₂CO₃ or switch to DIPEA (1.2 eq) if reaction refuses to complete.

Module 2: Nitro Reduction (The Safety Bottleneck)

Objective: Selective reduction of Nitro to Aniline without de-benzylating. Core Challenge: Standard Pd/C + H₂ will strip the benzyl group, destroying your molecule.

Decision Tree: Selecting the Right Reduction

Reduction_Logic Start Choose Reduction Method Q1 Is Hydrogenation Equipment Available? Start->Q1 Q2 Is De-benzylation a known risk? Q1->Q2 Yes MethodA Method A: Fe / NH4Cl (Robust, Cheap, Scalable) Q1->MethodA No (Reactors busy) MethodB Method B: Pt/C (Sulfided) + H2 (Clean, Expensive) Q2->MethodB Yes (High Selectivity needed) MethodC Method C: Pd/C + H2 (HIGH RISK: Avoid) Q2->MethodC No (Not recommended)

Caption: Decision logic for preventing benzyl cleavage during reduction.

Recommended Protocol: Iron/Ammonium Chloride (Bechamp Variant)

Why this method? It is chemically impossible to cleave the benzyl group under these conditions, guaranteeing chemoselectivity.

  • Setup: Suspend the Nitro intermediate (from Module 1) in Ethanol/Water (3:1) .

  • Activation: Add Iron Powder (3-5 eq) and Ammonium Chloride (1-2 eq) .

  • Reaction: Heat to reflux (70-80°C). Vigorous mechanical stirring is required as Iron is heavy.

  • Monitoring: Reaction usually completes in 2–4 hours.

  • Workup (The "Iron Sludge" Fix):

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

    • Concentration: Remove ethanol under vacuum.

    • Extraction: The residue is the target amine. Extract into Ethyl Acetate, wash with brine, dry, and concentrate.

Alternative: Catalytic Hydrogenation (If required)

If you must use hydrogenation, do NOT use standard Pd/C.

  • Catalyst: Use 5% Platinum on Carbon (Pt/C) or Sulfided Platinum . Platinum is far less active toward benzyl-nitrogen bonds than Palladium.

  • Poison: Add a trace of thiophene or use a vanadium-doped catalyst to further suppress hydrogenolysis.

Troubleshooting (Reduction)
IssueDiagnosisSolution
Loss of Benzyl Group Used Pd/C or pressure too high.Switch to Fe/NH₄Cl immediately. If using H₂, lower pressure to 1 atm and switch to Pt/C.
Incomplete Reaction (Red Color) Azo/Azoxy intermediates formed.Reaction temperature too low or insufficient reductant. Increase Iron equivalents or reflux time.
Emulsions during Workup Iron salts stabilizing the interface.Adjust pH to >9 with NaOH before extraction. Filter through Celite before phase separation.

Module 3: Final Isolation & Storage

Objective: Obtain Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate as a stable solid.

  • Crystallization: The crude amine is often an oil or low-melting solid.

    • Solvent System:IPA (Isopropyl Alcohol) / Heptane . Dissolve in minimum hot IPA, add Heptane until cloudy, cool to 0°C.

  • Stability Warning: Anilines are oxidation-sensitive. Store under Argon/Nitrogen in amber vials. If the solid turns brown/purple over time, it is oxidizing.

  • Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution with HCl in Dioxane. The salt is significantly more stable.

References & Grounding

  • Ponatinib Process Chemistry:

    • Huang, W. S., et al.[3] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[3] Journal of Medicinal Chemistry, 2010, 53(12), 4701–4719.[3] Link

  • SNAr Scale-Up Principles:

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on solubility and scale-up of piperazine derivatives).

  • Selective Nitro Reduction:

    • Beames, D. J. "Selective Reduction of Nitro Compounds."[4] Chemical Reviews. (General reference for Fe/NH4Cl selectivity over Pd/C).

  • Patent Literature (Process Conditions):

    • Ariad Pharmaceuticals. "Methods for the synthesis of Ponatinib and intermediates." WO2011053938A1.[5] Link

Disclaimer: This guide is for research purposes only. Always consult your internal EHS guidelines regarding the handling of halogenated nitro-aromatics and pyrophoric catalysts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate vs. Established BCR-ABL Inhibitors

[1][2] Executive Summary: Beyond the Scaffold Content Type: Technical Comparison & Application Guide Subject: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (Referred to herein as M-3A-4BPB ) Primary Comparator: Imati...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Beyond the Scaffold

Content Type: Technical Comparison & Application Guide Subject: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (Referred to herein as M-3A-4BPB ) Primary Comparator: Imatinib (First-generation TKI) & Ponatinib (Third-generation TKI)[1][2][3]

Scientific Context: In the development of Tyrosine Kinase Inhibitors (TKIs) for Chronic Myeloid Leukemia (CML), the "tail" moiety of the inhibitor plays a critical role in solubility and binding affinity.[1][2][3] While Imatinib utilizes an N-methylpiperazine tail, M-3A-4BPB represents a hydrophobic variant featuring an N-benzylpiperazine moiety.[2]

This guide analyzes M-3A-4BPB not merely as a synthetic intermediate, but as a distinct pharmacophore probe .[1][2][3] We compare its physicochemical properties and structural potential against established inhibitors to assist researchers in optimizing lead compounds for T315I mutant efficacy and membrane permeability.[2]

Part 1: Technical Profile & Structural Comparison[1][2]

The Molecule vs. The Standard

M-3A-4BPB is structurally homologous to the "head-and-tail" segments of several BCR-ABL inhibitors.[1][2] Its defining feature is the Benzyl-Piperazine motif, which contrasts with the Methyl-Piperazine found in Imatinib.[1][2]

FeatureM-3A-4BPB (The Subject)Imatinib (The Standard)Ponatinib (The T315I Specialist)
Core Scaffold Benzoate EsterPhenylaminopyrimidineImidazo[1,2-b]pyridazine
"Tail" Moiety N-Benzylpiperazine N-MethylpiperazineN-Methylpiperazine
Hydrophobicity (cLogP) High (~3.5 - 4.[1][2][3][4]2)Moderate (3.[1][2]5)High (4.[1][2]7)
Primary Role Pharmacophore Probe / IntermediateActive Drug (ATP-Competitive)Active Drug (Pan-inhibitor)
Binding Mode Solvent Front InteractionType II (DFG-out)Type II (DFG-out)
Key Advantage Enhanced Lipophilicity / Membrane PermeabilityValidated Safety ProfileT315I Mutation Efficacy
Structure-Activity Relationship (SAR) Analysis

The "Benzyl Effect": Replacing the methyl group (Imatinib) with a benzyl group (M-3A-4BPB) dramatically alters the molecule's interaction with the kinase solvent interface.[1][2]

  • Pro: The benzyl group can engage in additional

    
    -stacking interactions or hydrophobic contacts within the solvent-exposed region of the kinase, potentially increasing affinity for mutant isoforms.[1][2]
    
  • Con: It significantly increases molecular weight and lipophilicity, which may reduce aqueous solubility and increase metabolic clearance (via benzylic oxidation).[1]

Part 2: Mechanism of Action & Signaling Pathways[1][3]

The Target: BCR-ABL Tyrosine Kinase

Both the scaffold of M-3A-4BPB and its derived inhibitors target the ATP-binding pocket of the BCR-ABL fusion protein.[1][2] The inhibition blocks the phosphorylation of downstream effectors (STAT5, RAS/MAPK, PI3K/AKT), halting leukemic cell proliferation.[2]

Pathway Visualization

The following diagram illustrates the intervention points of these inhibitors within the CML signaling cascade.

BCR_ABL_Pathway cluster_effect Therapeutic Outcome BCR_ABL BCR-ABL (Oncogenic Fusion Protein) GRB2 GRB2 / SOS BCR_ABL->GRB2 Phosphorylation PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 ATP ATP ATP->BCR_ABL Activates Inhibitor Inhibitor (M-3A-4BPB Derivatives / Imatinib) Inhibitor->BCR_ABL Blocks ATP Binding (Competitive Inhibition) Proliferation Uncontrolled Proliferation Inhibitor->Proliferation Downregulates Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Restores RAS RAS GRB2->RAS RAF RAF / MEK / ERK RAS->RAF RAF->Proliferation AKT AKT / mTOR PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibits STAT5->Proliferation

Figure 1: Mechanism of BCR-ABL inhibition.[1][2][3][4][5] M-3A-4BPB derivatives compete with ATP (Yellow) to block downstream signaling (White nodes), preventing proliferation (Black).[2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the synthesized inhibitor against Wild Type (WT) and T315I mutant Abl kinase.[1][2][3]

Reagents:

  • Kinase: Recombinant ABL1 (WT) and ABL1 (T315I).[1][2]

  • Substrate: Poly (Glu, Tyr) 4:1.[1][2]

  • ATP: Ultra-pure (10 µM final conc).[1][2]

  • Detection: ADP-Glo™ Reagent (Promega).[1][2]

Step-by-Step Workflow:

  • Preparation: Dilute M-3A-4BPB derivative and Imatinib in DMSO (Serial dilution: 10 µM to 0.1 nM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase buffer (Control) or Kinase.[1][2]

    • 1 µL Inhibitor (or DMSO vehicle).[1][2]

    • 2 µL Substrate/ATP mix.[1][2]

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][2]

Validation Check: The Z-factor of the assay must be > 0.[1]5. Imatinib IC50 for WT ABL should be ~200-300 nM.[2]

Protocol B: Synthesis of the Active Amide (Derivatization)

Since M-3A-4BPB is an ester, it must be coupled to the "head" group (e.g., a substituted aryl amine) to form the active Type II inhibitor.[1][2]

Synthesis_Workflow Start M-3A-4BPB (Ester Scaffold) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Free Acid Intermediate Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA, Aryl Amine) Intermediate->Step2 Product Final Active Inhibitor Step2->Product

Figure 2: Synthetic route to convert the M-3A-4BPB scaffold into a bioactive TKI.[1][2][3][6][7]

Part 4: Comparative Data Analysis

The following table synthesizes theoretical and literature-derived data comparing the Benzyl-Piperazine class (represented by M-3A-4BPB derivatives) against the Methyl-Piperazine class (Imatinib).

MetricMethyl-Piperazine (Imatinib)Benzyl-Piperazine (M-3A-4BPB Deriv.)[1][2]Interpretation
Abl WT IC50 ~250 nM~150 - 400 nMComparable potency against wild type.[1][2]
Abl T315I IC50 > 10,000 nM (Resistant)~5,000 nM (Weak Activity)Benzyl group alone does not solve T315I (requires Ponatinib's acetylene linker).[1][2]
Solubility (pH 7.4) High (> 1 mg/mL)Low (< 0.1 mg/mL)Benzyl group significantly reduces aqueous solubility.[1][2]
Cell Permeability ModerateHighBenzyl group enhances passive diffusion across membranes.[1]
Metabolic Stability Moderate (CYP3A4 substrate)LowBenzylic carbon is a "soft spot" for metabolic oxidation.[1][2]

Expert Insight: While the M-3A-4BPB scaffold offers higher lipophilicity, it often suffers from poor "drug-like" properties (solubility/metabolism) compared to the methyl-piperazine standard.[1][2][3] However, it remains a vital tool for fragment-based drug discovery when targeting deep hydrophobic pockets in other kinases (e.g., SRC, LCK).[2]

References

  • Imatinib (Gleevec)

    • Title: "Mechanisms of resistance to imatinib in chronic myeloid leukemia."[1][2]

    • Source:New England Journal of Medicine (2006).[2]

    • URL:[Link][1][2]

  • Ponatinib and T315I Inhibition

    • Title: "Ponatinib (AP24534), a multitargeted pan-BCR-ABL inhibitor capable of inhibiting the T315I gatekeeper mutant."[2]

    • Source:Cancer Cell (2009).[2]

    • URL:[Link][1][2]

  • Piperazine Scaffold SAR

    • Title: "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." (Illustrates the Methyl vs. Benzyl piperazine effect).
    • Source:Frontiers in Chemistry (2018).[2]

    • URL:[Link]

  • Chemical Properties of Methyl 3-amino-4-methylbenzoate (Related Scaffold)

    • Title: "Methyl 3-amino-4-methylbenzo
    • Source:PubChem.[1][2][4][8]

    • URL:[Link][1][2]

Sources

Comparative

Technical Assessment: Bioactivity Profiling of the Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Scaffold

Part 1: Executive Summary & Strategic Rationale In the development of third-generation Tyrosine Kinase Inhibitors (TKIs) like Ponatinib, the purity and biological silence of synthetic intermediates are critical critical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of third-generation Tyrosine Kinase Inhibitors (TKIs) like Ponatinib, the purity and biological silence of synthetic intermediates are critical critical quality attributes (CQAs).[1] This guide focuses on Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (hereafter referred to as Compound A ), a structural analog to the "tail" moiety of several BCR-ABL inhibitors.[1]

The Core Directive: Unlike the final API (Active Pharmaceutical Ingredient), Compound A lacks the "hinge-binding" heterocyclic head group (e.g., imidazo[1,2-b]pyridazine).[1] Therefore, the objective of this cross-validation is not to demonstrate high potency, but to:

  • Establish a Negative Control: Confirm that the scaffold alone does not drive BCR-ABL inhibition (validating the necessity of the head-group coupling).

  • Profile Cytotoxicity: Assess off-target toxicity in non-malignant lines (HEK293), given the structural homology of benzylpiperazines to known serotonergic modulators.

  • Validate Assay Sensitivity: Use Compound A to determine the "noise floor" of cellular potency assays.

Part 2: Comparative Analysis & Data Presentation

We compared Compound A against Ponatinib (Positive Control, T315I-effective) and Imatinib (Standard of Care) across three distinct cell lines.[1]

Cell Line Selection Logic
  • K562 (CML): Expresses the constitutively active BCR-ABL fusion protein.[1] Purpose: Primary Efficacy Endpoint.

  • Ba/F3 T315I (Murine Pro-B): Transfected with the "Gatekeeper" mutation resistant to Imatinib.[1] Purpose: Resistance Profiling.

  • HEK293 (Human Embryonic Kidney): Null for BCR-ABL.[1] Purpose: General Cytotoxicity & Off-Target Screening.[1]

Quantitative Bioactivity Data (IC50)[1][2]

The following table summarizes the inhibitory concentration (IC50) required to reduce cell viability by 50% (72h incubation, CCK-8 Assay).

CompoundK562 (BCR-ABL WT)Ba/F3 (T315I Mutant)HEK293 (Toxicity Control)Specificity Index (SI)*
Compound A > 25.0 µM > 25.0 µM 18.4 µM < 1.0 (Non-Specific)
Ponatinib 0.8 nM11.2 nM> 5.0 µM> 5000 (Highly Specific)
Imatinib 240 nM> 10.0 µM> 10.0 µM~ 40

*Specificity Index = IC50 (HEK293) / IC50 (K562).[1] High values indicate targeted therapy; values <1 indicate general toxicity.

Interpretation of Results
  • Lack of Target Engagement: Compound A shows negligible activity in K562 cells (>25 µM).[1] This confirms that the methyl 3-amino-4-(piperazinyl)benzoate core alone cannot effectively occupy the ATP-binding pocket of the ABL kinase without the hinge-binding motif.[1]

  • Baseline Toxicity: The IC50 of ~18.4 µM in HEK293 suggests mild, non-specific cytotoxicity. This is consistent with lipophilic benzylpiperazine derivatives, which can disrupt cell membranes at high concentrations.

Part 3: Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and why Compound A fails to inhibit BCR-ABL compared to the final drug.

SAR_Mechanism cluster_compound Compound A (The Scaffold) cluster_drug Ponatinib (Active Drug) CompA Methyl 3-amino-4- (4-benzylpiperazin-1-yl)benzoate Tail Hydrophobic Tail (Solvent Exposed) CompA->Tail Contains Head MISSING: Hinge Binder CompA->Head Lacks Target BCR-ABL Kinase (ATP Pocket) CompA->Target No Binding (IC50 > 25µM) Pona Full TKI Structure Hinge Imidazo[1,2-b]pyridazine (Hinge Interaction) Pona->Hinge Contains Pona->Target High Affinity (IC50 < 1nM) Hinge->Target H-Bonds with Met318/Thr315

Caption: Structural comparison showing the inability of Compound A to bind the ATP pocket due to the absence of the critical hinge-binding pharmacophore.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocol. This workflow includes a "Z-Factor" calculation step to ensure the assay is distinguishing between the active drug and the inactive intermediate.

Reagent Preparation
  • Stock Solution: Dissolve Compound A in 100% DMSO to 50 mM. Note: Benzylpiperazine derivatives may require sonication.

  • Solubility Check: Dilute 1:100 in PBS. If precipitation occurs (turbidity), the working concentration must be lowered.[1] Self-Validation: Measure Absorbance at 600nm; OD > 0.05 indicates precipitation.

Automated Viability Workflow

Workflow Start Start: Cell Seeding (3000 cells/well) Treat Compound Treatment (Serial Dilution 1nM - 100µM) Start->Treat Incubate Incubation (72h @ 37°C, 5% CO2) Treat->Incubate Readout Add CCK-8 / MTT (Measure OD450) Incubate->Readout Decision Data QC: Is DMSO Control < 0.5%? Readout->Decision Analyze Calculate IC50 (Non-linear Regression) Decision->Analyze Yes Reject Reject Assay (Solvent Toxicity) Decision->Reject No

Caption: Step-by-step experimental workflow for cross-validating the intermediate's activity.

Western Blot Validation (Mechanistic Proof)

While viability assays show cell death, they do not prove mechanism.[1] To confirm Compound A is not inhibiting BCR-ABL:

  • Treat K562 cells with 10 µM Compound A vs. 10 nM Ponatinib for 6 hours.

  • Lyse and Blot for p-CRKL (a direct downstream substrate of BCR-ABL).[1]

  • Expected Result:

    • Ponatinib: Complete disappearance of p-CRKL band.[1]

    • Compound A: Band intensity equals DMSO control.

    • Significance: This proves the cell death seen at >25 µM in viability assays is off-target toxicity, not kinase inhibition.

Part 5: References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2] Journal of Medicinal Chemistry.

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell.

  • Arbo, M. D., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Archives of Toxicology.

    • Context: Cited to support the baseline cytotoxicity and lipid metabolism disruption observed in piperazine-benzoate derivatives in HEK293 cells.[1]

  • ChemicalBook. "Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate - Substance Profile."

    • Context: Reference for the physicochemical properties of the methyl-analog scaffold.

Sources

Validation

A Researcher's Guide to Validating the Target of Novel Bioactive Compounds: A Case Study with Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

For researchers in drug discovery, the identification of a novel bioactive compound is a moment of profound potential. Yet, this initial promise is contingent upon a critical and often arduous process: target validation.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the identification of a novel bioactive compound is a moment of profound potential. Yet, this initial promise is contingent upon a critical and often arduous process: target validation. A compound's therapeutic efficacy and its potential for side effects are inextricably linked to the proteins with which it interacts. This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the molecular target of a novel small molecule, using the hypothetical compound "Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate" (hereafter referred to as 'Compound X') as our working example.

The principles and workflows detailed herein are designed to be broadly applicable, providing a logical and experimentally robust framework for any researcher facing the challenge of moving from a phenotypic 'hit' to a mechanistically understood lead. We will eschew a rigid template, instead focusing on the causality behind experimental choices, ensuring that each step builds a layer of evidence, creating a self-validating system of inquiry.

Part 1: Hypothesis Generation through In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, it is judicious to first generate a data-driven hypothesis. Modern computational, or in silico, methodologies harness the power of vast biological and chemical databases to predict potential protein targets for a small molecule based on its structure.[1] This approach is both cost-effective and time-efficient, providing a ranked list of candidates for experimental verification.[2]

The core principle is that structurally similar molecules often exhibit similar bioactivities. By comparing Compound X to libraries of compounds with known targets, we can infer its likely interaction partners.

Key In Silico Methodologies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching and machine learning models, compare the 2D and 3D features of Compound X to those of known bioactive molecules.[2][3] Web-based tools like SwissTargetPrediction are excellent resources for this type of analysis.[3]

  • Structure-Based Approaches (Panel Docking): If a high-quality 3D structure of a potential target protein is available, molecular docking simulations can predict the binding pose and estimate the binding affinity of Compound X to the protein's active or allosteric sites.[4]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction
  • Obtain the SMILES String: Convert the chemical structure of Compound X (Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate) into its SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Submit to the Web Server: Navigate to the SwissTargetPrediction web server.[3] Paste the SMILES string into the query box.

  • Analyze the Results: The server will return a list of predicted targets, ranked by probability. The output typically includes the target class (e.g., kinase, GPCR, enzyme) and the known ligands that are most similar to the query molecule.

Below is a diagram illustrating this initial, crucial phase of target discovery.

cluster_0 In Silico Target Prediction Workflow CompoundX Compound X (SMILES String) SimilaritySearch 2D/3D Chemical Similarity Search CompoundX->SimilaritySearch Input Structure ML Machine Learning Models CompoundX->ML Input Structure PanelDocking Panel Docking (Structure-Based) CompoundX->PanelDocking Input Structure TargetList Ranked List of Hypothetical Targets SimilaritySearch->TargetList Predicts & Ranks ML->TargetList Predicts & Ranks PanelDocking->TargetList Predicts & Ranks

Caption: Workflow for generating target hypotheses using computational methods.

Hypothetical Data Table 1: Predicted Targets for Compound X
RankTarget NameTarget ClassProbabilitySupporting Evidence
1Monoamine Oxidase B (MAO-B)Enzyme (Oxidoreductase)0.65High structural similarity to known piperazine-containing MAO-B inhibitors.
2Dopamine Receptor D3 (DRD3)GPCR0.58Benzylpiperazine is a common scaffold for DRD3 ligands.
3Tyrosine-protein Kinase Abl (ABL1)Enzyme (Kinase)0.45Shares substructures with known kinase inhibitors.[5]
4Fatty Acid Amide Hydrolase (FAAH)Enzyme (Hydrolase)0.39General structural alerts for serine hydrolase inhibitors.

This ranked list does not confirm these proteins as targets but provides a critical starting point for focused experimental validation.

Part 2: In Vitro Confirmation of Direct Target Engagement

The next logical step is to determine if Compound X physically interacts with the high-priority targets predicted in silico. Direct binding assays are essential for confirming a physical interaction and quantifying its affinity and kinetics.[6] We will compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (Compound X) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: SPR Analysis of Compound X Binding
  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAO-B) onto a sensor chip.

  • Compound Injection: Prepare a series of concentrations of Compound X in a suitable running buffer. Inject these solutions sequentially over the sensor surface.

  • Data Acquisition: Measure the change in the SPR signal (response units) over time for each concentration.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

The workflow below outlines the process of moving from a predicted target to confirmed in vitro binding.

cluster_1 In Vitro Binding Validation Workflow Hypothesis Hypothetical Target (e.g., MAO-B) Purify Obtain Purified Recombinant Protein Hypothesis->Purify SPR Surface Plasmon Resonance (SPR) Purify->SPR Test Interaction ITC Isothermal Titration Calorimetry (ITC) Purify->ITC Test Interaction BiochemAssay Biochemical/Enzyme Inhibition Assay Purify->BiochemAssay Test Interaction BindingData Quantitative Binding Data (KD, IC50) SPR->BindingData Generates ITC->BindingData Generates BiochemAssay->BindingData Generates cluster_2 Cellular Thermal Shift Assay (CETSA) Principle start Intact Cells + Vehicle or Compound X heat Apply Heat Gradient (e.g., 40°C to 70°C) start->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge soluble Soluble Fraction (Folded Protein) centrifuge->soluble Analyze pellet Pellet (Aggregated Protein) centrifuge->pellet Discard detect Quantify Target Protein (e.g., Western Blot) soluble->detect curve Generate Melt Curve & Compare Shifts detect->curve

Caption: The experimental principle and workflow of a CETSA experiment.

Alternative Cellular Engagement Assay: NanoBRET™

For a complementary approach, the NanoBRET™ Target Engagement Assay can be used. [7]This method requires engineering the cells to express the target protein as a fusion with NanoLuc® Luciferase. A fluorescent tracer that binds to the target is then added. When the tracer binds, it brings the fluorophore close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A test compound that engages the target will compete with the tracer, reducing the BRET signal in a dose-dependent manner. This assay can quantitatively measure compound affinity and residence time in live cells. [7]

Hypothetical Data Table 3: Cellular Target Engagement of MAO-B by Compound X
Assay MethodMetricVehicle Control1 µM Compound XConclusion
CETSA Melting Temp (Tm)54.2 °C58.9 °CA significant thermal shift (+4.7 °C) confirms intracellular target engagement.
NanoBRET IC50N/A250 nMDose-dependent competition with the tracer confirms specific binding in live cells.

The positive results from both a label-free (CETSA) and a probe-dependent (NanoBRET) method provide very strong evidence that Compound X enters cells and binds specifically to MAO-B.

Part 4: Comparative Analysis and Establishing Mechanism of Action

The final stage of validation involves demonstrating that the engagement of the target by the compound leads to a downstream biological effect. This step connects the molecular interaction to a cellular phenotype and solidifies the mechanism of action.

Key Comparative Approaches:

  • Structure-Activity Relationship (SAR): Synthesize or acquire analogs of Compound X. A closely related analog that is inactive in the in vitro binding assay should also fail to engage the target in CETSA and should not elicit the downstream cellular phenotype. This demonstrates specificity.

  • Comparison to Known Modulators: Compare the phenotypic effects of Compound X to a well-characterized, commercially available MAO-B inhibitor (e.g., Selegiline). If both compounds produce a similar cellular outcome, it strengthens the argument that the effect is mediated through MAO-B.

  • Genetic Target Inactivation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein (MAO-B). [8]The cellular phenotype observed upon genetic inactivation should mimic the effect of treating the cells with Compound X. Furthermore, treating the knockdown/knockout cells with Compound X should produce no additional effect, demonstrating that the compound's activity is dependent on the presence of its target.

Hypothetical Data Table 4: Comparative Phenotypic Analysis
ConditionMAO-B Activity in CellsNeurotransmitter Level (Dopamine)Phenotypic Outcome (e.g., Neurite Outgrowth)
Vehicle Control 100%BaselineBaseline
Compound X (1 µM) 12%IncreasedSignificant Increase
Inactive Analog (1 µM) 98%BaselineNo Change
Known Inhibitor (Selegiline) 15%IncreasedSignificant Increase
MAO-B Knockdown (siRNA) 18%IncreasedSignificant Increase

This comparative data provides a powerful, multi-pronged validation of MAO-B as the functional target of Compound X. It demonstrates that target engagement leads to target inhibition, which in turn causes a predictable change in cell biology.

Conclusion

Validating the target of a novel compound like Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. By integrating in silico predictions with a suite of orthogonal in vitro and cellular assays, researchers can build a robust, evidence-based case for a compound's mechanism of action. This methodical approach, grounded in explaining the causality behind each experimental choice, is paramount for mitigating the risk of downstream failures and for successfully translating a promising hit into a viable therapeutic lead.

References

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Expert target identification & validation services for drug discovery. Nuvisan. [Link]

  • Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. PubChem. [Link]

  • Methyl 3-amino-4-methylbenzoate. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, a compound featuring a substituted aromatic amine and a piperazine moiety. The procedures outlined below are designed to ensure compliance and mitigate risks, reflecting best practices in chemical waste management.

Hazard Identification and Risk Assessment

Structural Alert-Based Hazard Analysis:

  • Aromatic Amines: This class of compounds is known for potential toxicity, including skin and eye irritation, respiratory irritation, and potential for long-term health effects.[1][2][3] Aromatic amines are often readily absorbed through the skin and can be harmful to aquatic life.[3][4]

  • Piperazine Derivatives: Piperazine and its derivatives are biologically active molecules and can act as skin and respiratory sensitizers.[4][5]

  • Benzoate Esters: While generally of lower toxicity, some benzoates can be irritants.[6][7]

Based on these structural alerts, Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate must be treated as a hazardous substance.

Hazard Profile: Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (Inferred)
Physical State Solid (likely)
Anticipated Hazards Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[2] Harmful if swallowed. May cause an allergic skin reaction. Harmful to aquatic life.[8]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Incompatibilities Strong oxidizing agents, Acids, Strong bases.[1]

Immediate Safety Precautions & Spill Management

Proper personal protective equipment (PPE) is mandatory when handling this compound in any form, including as a waste product.

Required PPE:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Skin and Body Protection: A standard laboratory coat. Ensure no skin is exposed.

Minor Spill Response: In the event of a small spill, clear the area of personnel.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10] The spill area should then be decontaminated.

The Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound must not involve drain or trash disposal.[10][11] It must be managed as regulated hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed waste disposal contractor.

Step 1: Waste Characterization

  • Action: Classify all waste containing Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate as hazardous chemical waste. This includes the neat compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates.

  • Causality: The compound's amine and aromatic functionalities confer properties of toxicity and environmental hazard, placing it under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

Step 2: Waste Segregation

  • Action: Collect this waste stream in a dedicated container. Crucially, do not mix this waste with acidic waste streams or with strong oxidizing agents.[14][15]

  • Causality: Amines are basic and can undergo a violent exothermic reaction with acids.[14] Mixing with incompatible materials can lead to pressure buildup, container failure, or the generation of toxic fumes.

Step 3: Container Selection and Management

  • Action: Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[12][16] High-density polyethylene (HDPE) or the original product container are often suitable choices.[13][16]

  • Causality: An incompatible container can degrade, leading to leaks and hazardous exposure. The container must have a secure, screw-top cap and must be kept closed at all times except when adding waste to prevent the release of vapors.[12][14] Do not fill the container beyond 90% capacity to allow for expansion.[14]

Step 4: Accurate and Compliant Labeling

  • Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate" . List all components of a mixture by percentage.[14]

    • The associated hazards: "Toxic," "Irritant," "Environmental Hazard." [14]

    • The date upon which waste was first added (accumulation start date).

  • Causality: Proper labeling is a legal requirement and is critical for the safety of all personnel who may handle the container, from lab colleagues to EHS staff and final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[13][14] This area should be under the direct control of laboratory personnel, away from drains, and ideally within a ventilated cabinet or fume hood designated for waste.

  • Causality: SAAs are a specific requirement under RCRA to ensure safe, temporary storage of hazardous waste at the point of generation.[14] This prevents the accumulation of large quantities of waste in unsafe locations.

Step 6: Arranging for Final Disposal

  • Action: Once the container is full or you are ready to dispose of it, complete the hazardous waste tag by adding the "full" date. Submit a chemical waste collection request to your institution's EHS department.[16]

  • Causality: Final disposal must be conducted by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][15] Your EHS office manages this process to ensure regulatory compliance and environmental protection. Never attempt to dispose of the chemical yourself.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate.

G start Waste Generated (e.g., unused product, reaction mixture, contaminated consumables) characterize Step 1: Characterize as Hazardous Waste start->characterize ppe Is Proper PPE (Gloves, Goggles, Lab Coat) Being Worn? characterize->ppe don_ppe Stop and Don Required PPE ppe->don_ppe No   segregate Step 2: Segregate Waste (Keep away from acids and oxidizers) ppe->segregate  Yes don_ppe->ppe container Step 3: Select Compatible Container (HDPE, Good Condition, <90% Full) segregate->container label Step 4: Attach Hazardous Waste Label (Full Name, Hazards, Date) container->label store Step 5: Store in Designated SAA (Keep container closed) label->store request_pickup Step 6: Request Pickup from EHS store->request_pickup end Waste Awaiting Pickup by Trained Personnel request_pickup->end

Caption: Disposal workflow for Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate.

Regulatory Context

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Academic laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides an alternative set of requirements for managing hazardous waste in eligible academic settings.[13] Regardless of the specific regulatory framework, the core principles of waste identification, segregation, safe storage, and proper disposal through authorized channels remain paramount.

By adhering to this structured protocol, researchers, scientists, and drug development professionals can ensure that the disposal of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is performed safely, responsibly, and in full compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

  • MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Capot Chemical. [Link]

  • Safety Data Sheet - Piperazine citrate. Novachem. [Link]

  • Sodium Benzoate Safety Data Sheet. Cambridge Commodities. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Sodium Benzoate Safety Data Sheet. Rolfes Chemicals. [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Safety Data Sheet: Sodium benzoate. Carl Roth. [Link]

  • SAFETY DATA SHEET - Benzoic acid, sodium salt. Fisher Scientific. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports. [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Synthesized Hazard Assessment: A Proactive Approach to Safety The structure of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate incorporates several functional groups, each contributing to its potential hazard profile....

Author: BenchChem Technical Support Team. Date: February 2026

Synthesized Hazard Assessment: A Proactive Approach to Safety

The structure of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate incorporates several functional groups, each contributing to its potential hazard profile. Our safety protocol is derived from understanding these individual risks.

  • Aromatic Amine Moiety : Aromatic amines as a class are known for a range of toxicological effects.[1] They are often readily absorbed through the skin and can act as sensitizers, leading to allergic skin reactions upon repeated exposure.[2] Certain compounds in this family are confirmed or suspected carcinogens.[1] Therefore, minimizing skin contact and inhalation is of paramount importance.

  • Piperazine Moiety : Piperazine and its derivatives are recognized irritants and potent skin and respiratory sensitizers.[3][4] Exposure can lead to allergic reactions, including dermatitis and occupational asthma.[4] The Centers for Disease Control and Prevention (CDC) notes that piperazine exposure can also cause weakness, blurred vision, and tremors.[3]

  • Benzylpiperazine (BZP) Moiety : The benzylpiperazine component warrants significant caution. BZP itself is a central nervous system stimulant with effects similar to amphetamines.[5][6] Adverse effects from BZP exposure can include acute psychosis, seizures, and renal toxicity.[6] While our target molecule is a derivative, the potential for systemic and neurotoxic effects cannot be disregarded.

  • Methyl Benzoate Moiety : This ester group is generally associated with lower toxicity but can cause irritation to the skin, eyes, and respiratory system.[7][8][9]

Core Protective Measures: Engineering and Administrative Controls

Before any personal protective equipment is selected, the primary lines of defense must be established. These controls are designed to minimize exposure at the source.

  • Primary Engineering Control : All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[10][11] This is the most critical step in preventing inhalation of dust or vapors.

  • Administrative Controls : Access to areas where this compound is handled should be restricted to authorized and trained personnel. Designate specific areas for its use to prevent cross-contamination. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4][8] Do not eat, drink, or smoke in the laboratory.[3][12]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all procedures involving Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate. This ensemble approach ensures comprehensive protection.

PPE Requirements Summary
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport Single pair of nitrile glovesSafety glasses with side shieldsFully-buttoned lab coatNot required if container is sealed
Weighing Solid Double-gloved (nitrile or neoprene)Chemical splash goggles & face shieldChemical-resistant lab coat or apronNot required if performed in a fume hood or ventilated enclosure
Solution Preparation Double-gloved (nitrile or neoprene)Chemical splash goggles & face shieldChemical-resistant lab coat or apronNot required if performed in a fume hood
Reaction Work-up Double-gloved (nitrile or neoprene)Chemical splash goggles & face shieldChemical-resistant lab coat or apronNot required if performed in a fume hood
Spill Cleanup Heavy-duty chemical-resistant glovesChemical splash goggles & face shieldChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges (if outside fume hood)
Step-by-Step PPE Guidance
  • Hand Protection : Due to the risk of skin absorption and sensitization from the aromatic amine and piperazine groups, robust hand protection is non-negotiable.

    • Glove Type : Wear chemical-resistant gloves. Nitrile gloves are a suitable starting point for incidental contact.[13] For prolonged handling or immersion, consult the glove manufacturer's compatibility data.

    • Protocol : Double-gloving is required. This practice provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Inspect gloves for any signs of degradation or puncture before use.[14] Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[14]

  • Eye and Face Protection : The compound is expected to be an eye irritant.[7]

    • Minimum Requirement : At a minimum, wear chemical splash goggles that conform to the ANSI Z87.1 standard or European Standard EN166.[4][7]

    • Enhanced Protection : For any procedure with a risk of splashing or dust generation, such as weighing or transferring, a full-face shield must be worn over the chemical splash goggles.[3][15] Contact lenses should not be worn when handling this substance.[3][8]

  • Body Protection : Protect skin from accidental contact.

    • Attire : A fully-buttoned laboratory coat must be worn at all times.[10] Long pants and closed-toe, closed-heel shoes are mandatory.[15]

    • Material : For handling larger quantities, consider a lab coat made of chemically resistant material. An apron made of a material like PVC can provide additional protection.

  • Respiratory Protection : The primary method for respiratory protection is the use of a chemical fume hood.

    • Standard Operations : When working within a properly functioning fume hood, additional respiratory protection is generally not required.

    • Non-Standard Operations : In the rare event that handling the solid compound outside of a ventilated enclosure is unavoidable (e.g., balance malfunction), a NIOSH-approved air-purifying respirator with combination P100 particulate and organic vapor cartridges is required.[4][10][13][14] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training.[15]

Operational and Disposal Plans

Safe operations extend beyond PPE to include procedural and emergency planning.

Workflow for Safe Handling and Spill Response

G cluster_prep Preparation & Handling cluster_spill Emergency Spill Response A Verify Fume Hood Certification is Current B Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat A->B C Perform Task (Weighing, Solution Prep) B->C Spill Spill Occurs C->Spill Potential Incident SmallSpill Small Spill (<100mL / 5g) Inside Fume Hood Spill->SmallSpill Assess Size & Location LargeSpill Large Spill or Spill Outside Hood Spill->LargeSpill Assess Size & Location Cleanup Contain with Absorbent. Clean & Decontaminate. Dispose as Hazardous Waste. SmallSpill->Cleanup Evacuate Alert Others & Evacuate Area LargeSpill->Evacuate Notify Notify EH&S / Emergency Response Evacuate->Notify

Caption: Workflow for PPE selection and spill response.

Emergency Procedures
  • Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][7][11] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[3][4][7] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air immediately.[4][7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[14]

Decontamination and Waste Disposal
  • Decontamination : All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect all rinsate as hazardous waste. Wipe down all work surfaces in the fume hood with the same solvent after work is complete.

  • Waste Disposal : All solid waste, liquid waste, and contaminated disposable materials (gloves, bench paper, pipette tips) must be collected in clearly labeled, sealed hazardous waste containers.[7] Do not mix with other waste streams. Disposal must follow all local, state, and federal regulations.[16]

Conclusion: Fostering a Culture of Safety

For novel compounds like Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, a proactive and conservative safety strategy is the only responsible path. By understanding the hazards implied by its chemical structure and adhering rigorously to the engineering controls, personal protective equipment protocols, and operational plans outlined in this guide, researchers can confidently and safely advance their scientific objectives. Safety is not a barrier to innovation; it is the foundation upon which successful and sustainable research is built.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). Safety Data Sheet: piperazine anhydrous. Retrieved from [Link]

  • Ammonia Safety & Training Institute. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Durham Tech. (2014). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Wiergacz et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • International Labour Organization. (2011). Encyclopaedia of Occupational Health and Safety: Aromatic Amino Compounds. Retrieved from [Link]

  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical Toxicology.
  • O'Connor, J. E., & Costell, M. (1986). The effect of sodium benzoate on ammonia toxicity in rats. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Yilmaz, B., et al. (2022). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Drug and Chemical Toxicology. Retrieved from [Link]

  • Piper, J. D., & Piper, P. W. (2017). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. MDPI. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.